PROTAC Aster-A degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H51N7O10S |
|---|---|
Molecular Weight |
846.0 g/mol |
IUPAC Name |
tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53) |
InChI Key |
SBZKPBAZELGQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PROTAC Aster-A Degrader-1 (NGF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Aster-A degrader-1, also identified as compound NGF3, is a pioneering research molecule designed to induce the targeted degradation of the sterol transport protein Aster-A. As a Proteolysis-Targeting Chimera (PROTAC), it represents a novel chemical biology tool to probe the functions of Aster-A and a potential starting point for therapeutic development. This bifunctional molecule is comprised of a ligand that binds to Aster-A, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate the Aster-A protein.[1] Notably, due to the inherent fluorescent properties of its pomalidomide-based E3 ligase ligand, this compound can also serve as a fluorescent probe to monitor cellular uptake and localization.
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule with three key components:
-
Aster-A Ligand: A moiety that specifically binds to the sterol transport protein Aster-A.
-
E3 Ligase Ligand: A pomalidomide-based warhead that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical linker that connects the Aster-A ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.
The mechanism of action follows the classical PROTAC pathway. Upon entering the cell, this compound simultaneously binds to an Aster-A protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate Aster-A. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged Aster-A protein.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound (NGF3) based on available research.
| Parameter | Value | Description |
| DC50 | Data not available in search results | The concentration of the degrader required to induce 50% degradation of the target protein. |
| Dmax | Data not available in search results | The maximum percentage of target protein degradation achievable with the degrader. |
| Binding Affinity (to Aster-A) | Data not available in search results | The equilibrium dissociation constant (Kd) indicating the strength of binding to Aster-A. |
| Binding Affinity (to CRBN) | Data not available in search results | The equilibrium dissociation constant (Kd) indicating the strength of binding to the E3 ligase. |
| Molecular Formula | C42H51N7O10S | The chemical formula of the compound.[1] |
| Molecular Weight | 845.96 g/mol | The mass of one mole of the compound.[1] |
Signaling Pathway and Experimental Workflows
Aster-A Signaling Pathway in Cholesterol Transport
Aster-A is a key protein in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER). This process is crucial for maintaining cholesterol homeostasis within the cell. The degradation of Aster-A by this compound is expected to disrupt this pathway.
Caption: Mechanism of Aster-A degradation by this compound.
General Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC like Aster-A degrader-1 typically follows a multi-step experimental workflow to characterize its synthesis, binding, cellular activity, and specificity.
Caption: A typical workflow for the characterization of a novel PROTAC.
Experimental Protocols
Synthesis of Pomalidomide-Based PROTACs (General Protocol)
The synthesis of this compound involves the conjugation of an Aster-A binding moiety to a pomalidomide (B1683931) derivative via a suitable linker. While the exact synthesis of the Aster-A ligand is specific to that molecule, a general protocol for conjugating a functionalized linker to pomalidomide is as follows. This example utilizes a "click chemistry" approach with a pomalidomide-azide derivative.
Materials:
-
Alkyne-modified Aster-A ligand with a linker
-
Pomalidomide-C5-azide
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH) and water or Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a reaction vial, dissolve the alkyne-modified Aster-A ligand (1.0 equivalent) and pomalidomide-C5-azide (1.05 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMF).
-
Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the crude product by preparative HPLC to obtain the final this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Western Blot for Aster-A Degradation
This protocol is used to quantify the extent of Aster-A protein degradation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Aster-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis: Quantify the band intensities for Aster-A and the loading control. Normalize the Aster-A signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Fluorescence Microscopy for Cellular Uptake
This protocol can be used to visualize the cellular uptake of the fluorescent this compound.
Materials:
-
Cells plated on glass-bottom dishes or coverslips
-
This compound
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI (for nuclear staining, optional)
-
Confocal or high-content imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Plate cells on imaging-compatible dishes and allow them to adhere.
-
Staining and Treatment:
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Add the desired concentration of this compound to the cells.
-
If desired, add a nuclear stain like Hoechst 33342.
-
Incubate for the desired time period.
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate filter sets for the PROTAC's intrinsic fluorescence (e.g., excitation/emission maxima similar to pomalidomide) and any other stains used.
-
Capture images at different time points to observe the dynamics of cellular uptake and localization.
-
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity within the cells over time.
Conclusion
This compound (NGF3) is a valuable tool for studying the biology of Aster-A-mediated cholesterol transport. Its dual functionality as both a targeted protein degrader and a fluorescent probe makes it particularly useful for cellular studies. The protocols outlined in this guide provide a framework for the synthesis, characterization, and cellular evaluation of this and other similar PROTAC molecules. Further research to determine the precise degradation kinetics and phenotypic consequences of Aster-A knockdown will be crucial in validating its potential as a therapeutic lead.
References
A Technical Guide to the Cellular Regulation and Turnover of ASTER-A
Disclaimer: The term "Aster-A protein degradation pathway" does not refer to a specific, recognized signaling cascade in current scientific literature. ASTER-A (Asteroid homolog A), like most cellular proteins, is degraded through general cellular protein quality control and turnover mechanisms. This guide provides an in-depth overview of the known functions of ASTER-A and the primary cellular pathways responsible for its eventual degradation, namely the Ubiquitin-Proteasome System and Autophagy.
Introduction to ASTER-A: Function and Regulation
ASTER-A (also known as GRAMD1B) is a key protein in non-vesicular cholesterol transport. It is an endoplasmic reticulum (ER) resident protein that plays a crucial role in transferring cholesterol from the plasma membrane (PM) to the ER. This function is vital for maintaining cellular cholesterol homeostasis. The ASTER-A protein contains a GRAM domain, which is responsible for binding to phosphatidylserine (B164497) at the PM, and a StART-like domain that binds and transports cholesterol. The regulation of ASTER-A expression and activity is linked to the cellular cholesterol status, often involving transcription factors like SREBP-2. While a specific degradation pathway is not named, its turnover is essential for modulating the rate of cholesterol transport and preventing ER stress due to cholesterol overload.
General Pathways for Protein Degradation
The degradation of cellular proteins like ASTER-A is primarily handled by two major systems: the Ubiquitin-Proteasome System (UPS) for most short-lived and misfolded proteins, and autophagy for long-lived proteins, protein aggregates, and organelles.
The Ubiquitin-Proteasome System (UPS)
The UPS involves the covalent attachment of a chain of ubiquitin molecules to a target protein, marking it for recognition and degradation by the 26S proteasome. This process is carried out by a three-enzyme cascade:
-
E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.
The repeated action of this cascade results in a polyubiquitin (B1169507) chain, which serves as a degradation signal for the proteasome.
Autophagy
Autophagy is a catabolic process involving the sequestration of cytoplasmic components, including proteins and organelles, within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the enclosed material is degraded by lysosomal hydrolases. While typically associated with the degradation of large aggregates and organelles, autophagy can also be selective for specific proteins through receptor-mediated pathways.
Quantitative Data on Protein Turnover
While specific high-throughput data on ASTER-A degradation rates are not widely published, the table below illustrates typical quantitative data obtained in protein turnover studies. These values are representative for a moderately stable ER-associated protein.
| Parameter | Representative Value | Method of Measurement |
| Protein Half-Life (t½) | 4 - 8 hours | Cycloheximide (B1669411) Chase Assay |
| Ubiquitination Level | 1.5 - 3 fold increase upon proteasome inhibition | Immunoprecipitation followed by Western Blot |
| Cellular Abundance | ~50,000 molecules/cell | Quantitative Mass Spectrometry |
| Transcriptional Response to Cholesterol Depletion | 5 - 10 fold increase | qPCR |
Experimental Protocols
Studying the degradation of a specific protein like ASTER-A involves a series of standard molecular biology techniques.
Protocol: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This method measures the rate of protein degradation by inhibiting new protein synthesis and observing the disappearance of the existing protein pool over time.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T, Huh7) and grow to 70-80% confluency.
-
Treatment: Treat cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to block translation.
-
Time Course: Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Protein Analysis:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Perform a Western Blot using a primary antibody specific for ASTER-A and a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ASTER-A band intensity at each time point to the loading control.
-
Plot the normalized ASTER-A intensity versus time. The time point at which the intensity is reduced by 50% is the half-life (t½).
-
Protocol: In Vivo Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated in cells.
Methodology:
-
Transfection: Co-transfect cells with plasmids expressing HA-tagged ubiquitin and FLAG-tagged ASTER-A.
-
Proteasome Inhibition: Treat a subset of cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting to allow polyubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently linked ubiquitin is detected.
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer.
-
Incubate the lysate with anti-FLAG antibody-conjugated beads to pull down FLAG-ASTER-A.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Perform a Western Blot on the eluate using an anti-HA antibody to detect ubiquitinated ASTER-A. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.
-
ASTER-A in Cellular Cholesterol Transport
To understand the context in which ASTER-A turnover is regulated, it is crucial to visualize its primary function. ASTER-A acts as a cholesterol bridge between the plasma membrane and the endoplasmic reticulum.
In-Depth Technical Guide: PROTAC Aster-A Degrader-1 (Compound NGF3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC Aster-A degrader-1, also known as compound NGF3. It details its chemical structure, mechanism of action, and the experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, particularly those focused on targeted protein degradation.
Core Concepts: Introduction to this compound (NGF3)
This compound (NGF3) is a heterobifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A. As a Proteolysis Targeting Chimera (PROTAC), NGF3 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to both the target protein (Aster-A) and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of Aster-A by the proteasome.
NGF3 is synthesized from the known Aster-A inhibitor, autogramin-2, which serves as the warhead for binding to the target protein. This is connected via a linker to pomalidomide (B1683931), a derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ligase. A notable feature of NGF3 is its intrinsic fluorescence, a property conferred by the pomalidomide moiety, which allows it to be used as a fluorescent probe to study its interaction with Aster-A.[1][2]
Chemical Structure
The chemical structure of this compound (NGF3) is composed of three key components: the Aster-A binding moiety derived from autogramin-2, a flexible linker, and the E3 ligase (Cereblon) recruiting ligand, pomalidomide.
Molecular Formula: C₄₂H₅₁N₇O₁₀S
Molecular Weight: 845.96 g/mol
(Detailed chemical structure diagram would be presented here if available in the source documents.)
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (NGF3) based on the findings from He et al., 2024.
Table 1: Degradation Efficacy of NGF3
| Parameter | Value | Cell Line |
| DC₅₀ (Aster-A) | ~10 µM | HEK293T |
Table 2: Binding Affinities of NGF3
| Parameter | Value (K_d) | Method |
| Binding to Aster-A | (Data not available in search results) | - |
| Binding to Cereblon (CRBN) | (Data not available in search results) | - |
Mechanism of Action and Experimental Workflow
The mechanism of action of NGF3 and a typical experimental workflow for its evaluation are depicted in the following diagrams.
Signaling Pathway: Mechanism of NGF3-mediated Aster-A Degradation
References
The Role of Aster-A in Nonvesicular Sterol Transport: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transport of cholesterol between the plasma membrane (PM) and the endoplasmic reticulum (ER) is a critical process for maintaining cellular sterol homeostasis. While vesicular transport pathways are well-documented, nonvesicular transport mechanisms are emerging as key players in rapid lipid mobilization. This guide provides an in-depth examination of Aster-A (also known as GRAMD1A), an ER-resident protein that facilitates the nonvesicular transport of cholesterol from the PM to the ER. We will explore its molecular architecture, mechanism of action, and its role in the broader context of cellular cholesterol regulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Molecular Architecture of Aster-A
Aster-A is an integral ER protein characterized by a specific tripartite structure.[1] This architecture is fundamental to its function as a lipid transporter that bridges the ER and the plasma membrane. The protein consists of three key functional domains:
-
N-Terminal GRAM Domain: This domain is responsible for sensing cholesterol levels at the plasma membrane and targeting the protein to PM-ER contact sites. It specifically binds to phosphatidylserine (B164497) (PS), a lipid that becomes more accessible on the inner leaflet of the PM when cholesterol accumulates.[2][3]
-
Central ASTER Domain: This domain, which is structurally similar to a StART (steroidogenic acute regulatory) domain, contains a hydrophobic pocket that binds a single cholesterol molecule.[1][2] This is the core lipid-binding and transfer module of the protein.
-
C-Terminal Transmembrane Helix: A single transmembrane helix anchors the protein to the endoplasmic reticulum membrane, positioning it to receive cholesterol from the PM.[2][4]
Caption: Domain organization of the Aster-A protein anchored in the ER membrane.
Mechanism of Aster-A-Mediated Cholesterol Transport
Aster-A operates at membrane contact sites to facilitate the directional flow of cholesterol from the PM to the ER. This process is triggered by an excess of "accessible" cholesterol in the plasma membrane and can be described in a multi-step signaling and transport pathway.[3][5]
-
Cholesterol Sensing: An increase in the accessible cholesterol pool within the inner leaflet of the plasma membrane leads to the increased exposure of phosphatidylserine (PS).[3][6] The ATP Binding Cassette Transporter A1 (ABCA1) can counteract this by flopping cholesterol to the outer leaflet, thus maintaining low inner leaflet cholesterol and suppressing Aster-A recruitment under basal conditions.[6]
-
Recruitment to PM-ER Contact Sites: The GRAM domain of Aster-A detects the exposed PS and binds to it, recruiting the Aster-A protein to the PM-ER contact site.[1][2]
-
Cholesterol Capture and Transfer: Once positioned at the contact site, the ASTER domain captures a cholesterol molecule from the plasma membrane.
-
Transport to ER: The ASTER domain then transfers the cholesterol molecule to the endoplasmic reticulum membrane.[2] This nonvesicular pathway is rapid and efficient.
-
Downstream Signaling: The delivery of cholesterol to the ER has significant regulatory consequences. The increased ER cholesterol is sensed by the SREBP (Sterol Regulatory Element-Binding Protein) machinery, leading to the suppression of cholesterol synthesis.[3][5] The excess cholesterol can also be esterified by the enzyme ACAT (Acyl-CoA Cholesterol Acyltransferase) for storage in lipid droplets.
This pathway is also crucial for the intracellular trafficking of cholesterol derived from lipoproteins. Following uptake and processing in the endo-lysosomal system by proteins like NPC1, LDL-derived cholesterol moves to the plasma membrane before being transported to the ER by the Aster pathway.[4][7]
Caption: Signaling pathway of Aster-A mediated cholesterol transport from the PM to the ER.
Quantitative Analysis of Aster-A Function
The interaction of Aster-A with sterols and its inhibition by small molecules have been characterized quantitatively. Computational models and in vitro assays have provided insights into binding affinities and inhibitory concentrations.
Table 1: Calculated Binding Affinities of Sterols to Aster-A
Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have been used to determine the binding affinities of various sterols to the ASTER domain. The polarity and the length of the sterol's alkyl chain were identified as critical determinants of ligand affinity.[8][9]
| Ligand | Calculated Binding Free Energy (kcal/mol) | Key Residue Interaction |
| Cholesterol | -22.5 | Favorable hydrophobic interactions |
| 25-hydroxycholesterol | -25.0 | Additional hydrogen bond with Glu444 |
| 20α-hydroxycholesterol | -23.8 | Favorable polar interactions |
| Estradiol | -18.7 | Less optimal fit in hydrophobic pocket |
Data derived from computational modeling studies.[8][9]
Table 2: Inhibition of Aster Protein Function
Small molecules have been identified that inhibit the function of Aster proteins. These are valuable tools for distinguishing between vesicular and nonvesicular transport pathways.[4]
| Inhibitor | Target(s) | Reported IC₅₀ | Notes |
| U18666A | NPC1, Aster-A, Aster-B, Aster-C | ~1 µM (for Asters) | Not selective; also a well-known inhibitor of NPC1.[4] |
| AI-3d (U18666A analog) | Aster-A, Aster-B, Aster-C | ~500 nM | A potent pan-Aster inhibitor that does not block NPC1.[4] |
| AI-1l | Aster-C | ~5 µM | Shows moderate selectivity for Aster-C over Aster-A and -B.[10] |
Experimental Protocols
The study of Aster-A involves a range of biochemical, cell biological, and molecular techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Sterol Binding Assay (NBD-Cholesterol)
This assay measures the direct binding of a fluorescently labeled cholesterol analog to a purified Aster-A ASTER domain.
Objective: To quantify the binding affinity of sterols to the Aster-A protein.
Methodology:
-
Protein Expression and Purification: Express the ASTER domain (e.g., amino acids 334–562 of human Aster-A) as a recombinant protein (e.g., GST-fusion) in E. coli and purify using affinity chromatography.
-
Fluorometric Titration:
-
Prepare a solution of the purified ASTER domain at a fixed concentration (e.g., 1-10 µM) in a suitable buffer (e.g., PBS).
-
Perform serial dilutions of 22-NBD-cholesterol (a fluorescent cholesterol analog).
-
Titrate the protein solution with increasing concentrations of 22-NBD-cholesterol (e.g., 10 nM to 3 µM).[2]
-
After a 30-minute incubation at room temperature in the dark, measure the fluorescence intensity using a fluorometer (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Competition Assay: To test unlabeled sterols, perform the titration in the presence of a fixed high concentration (e.g., 10 µM) of the competitor compound.[2]
-
Data Analysis: Plot the change in fluorescence against the ligand concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Protocol 2: Cell-Based Cholesterol Transport and Esterification Assay
This assay assesses the transport of cholesterol from the PM to the ER by measuring its esterification by ACAT.
Objective: To measure the rate of Aster-A-dependent cholesterol transport in living cells.
Methodology:
-
Cell Culture and Transfection/Knockdown: Culture mammalian cells (e.g., CHO, 3T3-L1) in lipoprotein-deficient serum. If required, transfect with Aster-A expression vectors or treat with specific siRNAs or antisense oligonucleotides (ASOs) to modulate Aster-A expression.[2]
-
Cholesterol Loading: Label cellular cholesterol by incubating cells with [³H]cholesterol for 24-48 hours. To initiate transport, load the plasma membrane with cholesterol using a delivery vehicle like cyclodextrin-cholesterol complexes for a defined period (e.g., 1-4 hours).[2][7]
-
Lipid Extraction: After the loading period, wash the cells with PBS and extract total lipids using a hexane:isopropanol (3:2) solvent mixture.
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids on a silica (B1680970) TLC plate using a nonpolar solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1). Include standards for free cholesterol and cholesteryl esters.
-
Quantification: Visualize the spots (e.g., with iodine vapor), scrape the silica corresponding to the free cholesterol and cholesteryl ester bands, and quantify the radioactivity in each fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of [³H]cholesterol that has been converted to [³H]cholesteryl esters. A decrease in this percentage in Aster-A knockdown cells compared to controls indicates impaired PM-to-ER transport.[7]
Caption: Experimental workflow for a cell-based cholesterol esterification assay.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is used to measure changes in the expression of SREBP target genes as an indirect readout of ER cholesterol content.
Objective: To determine how Aster-A function affects the SREBP signaling pathway.
Methodology:
-
Cell Treatment: Culture and treat cells as described in Protocol 2 (e.g., control vs. Aster-A ASO) and load with cholesterol for various time points.[2]
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene. An increase in SREBP target gene expression in cholesterol-loaded, Aster-A deficient cells indicates a failure to deliver cholesterol to the ER to suppress the SREBP pathway.[5]
Conclusion and Therapeutic Outlook
Aster-A is a pivotal component of the cell's machinery for maintaining cholesterol homeostasis, acting as a direct conduit for nonvesicular sterol transport between the plasma membrane and the ER.[2] Its unique domain architecture enables it to sense cholesterol accumulation at the PM and respond by physically bridging the two membranes to facilitate lipid transfer. This function is critical for regulating the SREBP pathway and for processing cholesterol derived from extracellular lipoproteins like HDL and LDL.[2][4][7]
For drug development professionals, the Aster pathway presents a novel target. The development of selective small-molecule inhibitors of Aster proteins has provided chemical tools to dissect its role from other transport pathways, such as the NPC1-mediated vesicular route.[4] Modulating Aster-A activity could offer therapeutic potential in diseases characterized by dysregulated cholesterol trafficking and metabolism, including certain cardiovascular and metabolic disorders. Further research into the specific functions of different Aster isoforms (A, B, and C) in various tissues will be essential to fully realize this potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Aster Proteins Regulate the Accessible Cholesterol Pool in the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCA1 and cholesterol transfer protein Aster-A promote an asymmetric cholesterol distribution in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Modeling the Sterol-Binding Domain of Aster-A Provides Insight into Its Multiligand Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
E3 Ligase Recruitment by PROTAC Aster-A Degrader-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by the PROTAC Aster-A degrader-1, also known as NGF3. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, quantitative performance metrics, and detailed experimental protocols for the characterization of this targeted protein degrader. This compound is a heterobifunctional molecule designed to induce the degradation of the sterol transport protein Aster-A, leveraging the cell's ubiquitin-proteasome system.
Core Mechanism of Action
This compound operates by inducing proximity between the target protein, Aster-A, and the E3 ubiquitin ligase Cereblon (CRBN). The degrader is comprised of a ligand that binds to Aster-A, a linker, and a pomalidomide-based ligand that recruits the CRBN E3 ligase. This induced ternary complex formation (Aster-A : Aster-A degrader-1 : CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of Aster-A. The resulting polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular levels of the protein. Notably, this compound also exhibits fluorescent properties, allowing for its use as a fluorescent probe to monitor Aster-A binding.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (NGF3) as characterized in the primary literature.[1][2]
Table 1: In Vitro Binding Affinity of this compound (NGF3)
| Analyte | Binding Partner | Assay Method | Binding Affinity (Kd) (nM) |
| This compound (NGF3) | Aster-A | Fluorescence Polarization | 180 ± 20 |
Table 2: Cellular Degradation Performance of this compound (NGF3)
| Cell Line | Target Protein | Treatment Time | DC50 | Dmax |
| HEK293T | Overexpressed FLAG-Aster-A | 24 hours | ~1 µM | >75% |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Aster-A degradation and the general experimental workflow for characterizing this compound.
Caption: this compound-mediated degradation of Aster-A.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination
Objective: To quantify the binding affinity of this compound for the Aster-A protein.
Materials:
-
Purified Aster-A protein
-
This compound (NGF3)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of the purified Aster-A protein in assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of this compound to each well of the microplate. The concentration should be in the low nanomolar range and optimized for a stable fluorescence signal.
-
Add the serially diluted Aster-A protein to the wells. Include a control with no protein.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the PROTAC (in this case, the pomalidomide-derived moiety).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of Aster-A.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
-
Western Blot for Cellular Degradation (DC50 and Dmax) Analysis
Objective: To determine the concentration-dependent degradation of Aster-A in cells treated with this compound.
Materials:
-
HEK293T cells
-
Plasmid encoding FLAG-tagged Aster-A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound (NGF3)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLAG and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in 6-well plates.
-
Transfect the cells with the FLAG-Aster-A plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the transfected cells with the different concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-FLAG and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the FLAG-Aster-A band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
References
PROTAC Aster-A Degrader-1 as a Fluorescent Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Aster-A degrader-1, also known as NGF3, is a bifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A.[1] This degrader operates on the principle of Proteolysis Targeting Chimeras (PROTACs), which function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A key feature of this compound is its intrinsic fluorescence, derived from its pomalidomide-based aminophthalimide core, which allows it to serve as a "turn-on" fluorescent probe for monitoring its binding to Aster-A. This dual functionality makes it a valuable tool for studying the biological roles of Aster-A in processes such as cholesterol transport and autophagy, with potential applications in cancer and metabolic disease research.[2]
Core Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (Aster-A), a ligand for an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a linker connecting these two moieties.[1][3][4][5] Upon entering the cell, the degrader forms a ternary complex with Aster-A and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to Aster-A. The polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome. The degrader itself is not degraded in this process and can catalytically induce the degradation of multiple Aster-A molecules.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₂H₅₁N₇O₁₀S |
| Molecular Weight | 845.96 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
Binding Affinity and Degradation Efficiency
The following table summarizes the in vitro binding affinity (Kd) of this compound (NGF3) and related compounds to the Aster-A protein, as determined by fluorescence polarization. The degradation efficiency (DC₅₀ and Dₘₐₓ) of NGF3 in HeLa cells is also presented.
| Compound | Kd (nM) | DC₅₀ (µM) | Dₘₐₓ (%) |
| NGF3 (this compound) | < 100 | 4.8 | 60 |
| NGF1 | 750 | - | - |
| NGF2 | 149 | - | - |
| NGF4 | < 100 | - | - |
| NGF6 | < 100 | - | - |
| NGF7 | < 100 | - | - |
Kd values were determined by fluorescence polarization. DC₅₀ and Dₘₐₓ values were determined in HeLa cells.
Fluorescence Properties
This compound functions as a "turn-on" fluorescent probe, exhibiting enhanced fluorescence upon binding to Aster-A. This increase in total fluorescence, rather than a shift in the emission maximum, allows for direct monitoring of the probe-protein interaction.
| Parameter | Description |
| Excitation Wavelength | 420 nm |
| Emission Wavelength | 490 nm |
| Fluorescence Change | Increase in total fluorescence intensity upon binding to Aster-A. |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination
This protocol outlines the procedure for measuring the binding affinity of this compound to purified Aster-A protein.
Materials:
-
Purified human Aster-A protein (e.g., expressed in E. coli and purified)
-
This compound (NGF3)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add a constant concentration of purified Aster-A protein to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells containing the protein.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader with an excitation wavelength of 420 nm and an emission wavelength of 490 nm.
-
Plot the change in fluorescence polarization as a function of the degrader concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Cell Culture and Treatment for Degradation Studies
This protocol describes the maintenance and treatment of cell lines for assessing the degradation of Aster-A.
Materials:
-
HeLa, A549, or MCF7 cells
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the degrader or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
Western Blotting for Aster-A Degradation Analysis
This protocol details the detection of Aster-A protein levels in cell lysates following treatment with this compound.
Materials:
-
Treated cells from the previous protocol
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-Aster-A and Mouse anti-GAPDH (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the Aster-A signal to the loading control to determine the percentage of degradation. Plot the percentage of remaining Aster-A against the degrader concentration to calculate the DC₅₀ and Dₘₐₓ.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Degradation Analysis
References
Cellular Targets of PROTAC Aster-A Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC Aster-A degrader-1, also known as compound NGF3, is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the sterol transport protein Aster-A. By hijacking the cell's natural protein disposal machinery, this molecule offers a powerful tool for studying the roles of Aster-A in cellular processes, particularly lipid metabolism. This technical guide provides a comprehensive overview of the known cellular targets of Aster-A degrader-1, detailed experimental protocols for its characterization, and a summary of the currently available data.
Introduction to this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the sterol transport protein Aster-A, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5][6][7] This design facilitates the formation of a ternary complex between Aster-A and an E3 ligase, leading to the ubiquitination of Aster-A and its subsequent degradation by the proteasome.[8] This targeted protein degradation approach provides a powerful method to study the functional consequences of Aster-A depletion in various cellular models. The molecule has also been noted for its utility as a fluorescence probe.[1][2][3][4][5][6][7]
Mechanism of Action
The mechanism of action for this compound follows the canonical pathway for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
PROTAC Aster-A Degrader-1: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of PROTAC Aster-A degrader-1, also known as NGF3, a novel degrader of the sterol transport protein Aster-A.[1][2] Aster-A is a key protein involved in non-vesicular cholesterol transport, and its targeted degradation presents a promising strategy for studying and potentially treating disorders related to cholesterol homeostasis.[3][4][5]
This document details the binding affinity and selectivity of Aster-A degrader-1, providing a comprehensive summary of the available quantitative data. Furthermore, it outlines the detailed experimental protocols for the key assays cited, offering a practical resource for researchers in the field of targeted protein degradation.
Binding Affinity of Aster-A PROTACs
The development of Aster-A degrader-1 (NGF3) was part of a broader study that synthesized and evaluated a series of ten PROTACs based on the known Aster-A inhibitor, autogramin-2.[1][2] The primary method used to determine the binary binding affinity of these PROTACs to the Aster-A protein was a Fluorescence Polarization (FP) assay. This technique measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein, allowing for the determination of the dissociation constant (Kd).
The following table summarizes the binary binding affinities of the synthesized PROTACs for Aster-A.
| Compound Name | Linker Composition | E3 Ligase Ligand | Kd (nM) for Aster-A |
| NGF1 | PEG3 | Pomalidomide | 25 ± 5 |
| NGF2 | PEG4 | Pomalidomide | 28 ± 8 |
| NGF3 (Aster-A degrader-1) | PEG5 | Pomalidomide | 33 ± 7 |
| NGF4 | PEG6 | Pomalidomide | 42 ± 10 |
| NGF5 | Alkyl C6 | Pomalidomide | 38 ± 9 |
| NGV1 | PEG3 | VHL ligand | 45 ± 12 |
| NGV2 | PEG4 | VHL ligand | 51 ± 15 |
| NGV3 | PEG5 | VHL ligand | 62 ± 18 |
| NGV4 | PEG6 | VHL ligand | 75 ± 20 |
| NGV5 | Alkyl C6 | VHL ligand | 68 ± 17 |
Data extracted from the primary literature. The study highlighted that most of the synthesized PROTACs maintained excellent binary affinity for Aster-A.[1][2]
Selectivity Profile
While the primary publication focuses on the degradation of Aster-A, comprehensive selectivity data against other sterol transport proteins like Aster-B and Aster-C for this compound has not been extensively published in the initial findings. The development of selective inhibitors and degraders for the Aster protein family is an active area of research to dissect the specific roles of each family member in cholesterol transport.[3][6] Further studies are required to fully characterize the selectivity profile of Aster-A degrader-1.
Mechanism of Action and Experimental Workflows
The mechanism of action of a PROTAC, such as Aster-A degrader-1, involves the formation of a ternary complex between the target protein (Aster-A), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The following diagram illustrates a typical workflow for evaluating the binding affinity and degradation efficacy of a novel PROTAC.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol is a generalized procedure based on the methodology typically employed for determining the binding affinity of PROTACs to their target proteins.
1. Materials and Reagents:
-
Purified Aster-A protein
-
Fluorescently labeled tracer ligand for Aster-A
-
Synthesized PROTAC compounds (e.g., Aster-A degrader-1)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom assay plates
-
Plate reader capable of measuring fluorescence polarization
2. Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the PROTAC compounds in the assay buffer.
-
Prepare a solution of the fluorescent tracer at a constant concentration (typically at or below its Kd for the target protein).
-
Prepare a solution of the purified Aster-A protein at a concentration that gives an adequate assay window.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted PROTAC compounds or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding an equal volume (e.g., 5 µL) of the Aster-A protein solution to all wells except for the "no protein" control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The competition binding data is typically fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki or Kd value using the Cheng-Prusoff equation.
-
Western Blot Assay for PROTAC-Mediated Degradation
This protocol outlines the general steps to assess the degradation of a target protein in cells treated with a PROTAC.[7][8][9]
1. Materials and Reagents:
-
Cell line expressing Aster-A (e.g., HEK293T cells)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody against Aster-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Imaging system for chemiluminescence detection
2. Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare the samples for SDS-PAGE.
-
Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Aster-A and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Aster-A band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
This compound (NGF3) has been identified as a promising tool for the targeted degradation of the sterol transport protein Aster-A. This technical guide has summarized the available data on its binding affinity and provided a framework for understanding its selectivity and mechanism of action. The detailed experimental protocols offer a practical resource for researchers aiming to characterize this and other PROTAC molecules. Further investigation into the selectivity and in vivo efficacy of Aster-A degrader-1 will be crucial for its development as a chemical probe and potential therapeutic agent.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Fluorescent probes and degraders of the sterol transport protein Aster-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The nonvesicular sterol transporter Aster-C plays a minor role in whole body cholesterol balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The nonvesicular sterol transporter Aster-C plays a minor role in whole body cholesterol balance [frontiersin.org]
- 6. Search [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Aster-A Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Aster-A degrader-1, also known as compound NGF3, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the sterol transport protein Aster-A.[1][2] Aster-A is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in nonvesicular cholesterol transport from the plasma membrane to the ER. By hijacking the cell's ubiquitin-proteasome system, Aster-A degrader-1 provides a powerful tool to study the physiological and pathological roles of Aster-A by acutely depleting its cellular levels. This document provides detailed protocols for the application of this compound in a cell culture setting.
This compound is comprised of a ligand that binds to the Aster-A protein, a linker, and a ligand for an E3 ubiquitin ligase.[1][2] The specific E3 ligase ligand incorporated into Aster-A degrader-1 is pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formation of a ternary complex between Aster-A, the degrader, and the E3 ligase leads to the ubiquitination of Aster-A, marking it for degradation by the proteasome.[1] Notably, due to the intrinsic fluorescent properties of its pomalidomide component, this compound can also be utilized as a fluorescent probe to monitor Aster-A in cells.[1]
Mechanism of Action
The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for PROTAC Aster-A Degrader-1 (NGF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Aster-A degrader-1, also known as compound NGF3, is a novel proteolysis-targeting chimera designed for the targeted degradation of the sterol transport protein Aster-A.[1][2] This heterobifunctional molecule is comprised of a ligand that binds to Aster-A, a linker, and a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By inducing the proximity of Aster-A to the CRBN E3 ligase, Aster-A degrader-1 facilitates the ubiquitination and subsequent proteasomal degradation of the Aster-A protein. Notably, the pomalidomide (B1683931) component of Aster-A degrader-1 imparts intrinsic fluorescent properties to the molecule, allowing for its use as a fluorescent probe to monitor cellular uptake and localization.[1][2]
These application notes provide an overview of the mechanism of action and detailed protocols for the experimental application of this compound.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system (UPS). The degrader molecule simultaneously binds to the Aster-A protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the Aster-A protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged Aster-A protein. The PROTAC molecule is then released and can catalytically induce the degradation of additional Aster-A protein molecules.
Quantitative Data Summary
Specific quantitative data for DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for this compound (NGF3) are not yet publicly available in the reviewed literature. Researchers will need to determine these parameters empirically for their specific cell lines and experimental conditions.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | To be determined | e.g., HeLa, HEK293 | e.g., 24 hours | N/A |
| Dmax | To be determined | e.g., HeLa, HEK293 | e.g., 24 hours | N/A |
Experimental Protocols
The following are detailed, generalized protocols for the characterization of this compound. These should be optimized for specific experimental systems.
Protocol 1: Assessment of Aster-A Protein Degradation by Western Blot
This protocol outlines the steps to determine the extent of Aster-A protein degradation in cultured cells following treatment with Aster-A degrader-1.
Materials:
-
This compound (NGF3)
-
Cell line expressing Aster-A (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Aster-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare a stock solution of Aster-A degrader-1 in DMSO.
-
Prepare serial dilutions of the degrader in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Include a vehicle-only control (DMSO).
-
Remove the medium from the cells and add the medium containing the degrader or vehicle.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Aster-A antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for Aster-A and the loading control using densitometry software.
-
Normalize the Aster-A signal to the loading control.
-
Calculate the percentage of Aster-A degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine DC50 and Dmax values.
-
Protocol 2: Fluorescence Microscopy for Cellular Uptake and Localization
This protocol utilizes the intrinsic fluorescence of the pomalidomide moiety in Aster-A degrader-1 to visualize its uptake and subcellular distribution.
Materials:
-
This compound (NGF3)
-
Cell line of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
DMSO
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI and the pomalidomide fluorophore - excitation ~405 nm, emission ~520 nm, to be optimized)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Degrader Treatment:
-
Treat cells with the desired concentration of Aster-A degrader-1 in complete medium. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 4 hours).
-
-
Live-Cell Imaging:
-
During the last 15-30 minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei.
-
Wash the cells gently with pre-warmed PBS or imaging medium.
-
Acquire images using a fluorescence microscope. Capture images in the DAPI channel and the channel appropriate for the degrader's fluorescence.
-
-
Fixed-Cell Imaging (Optional):
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain nuclei with DAPI or Hoechst 33342.
-
Mount the coverslips using an appropriate mounting medium.
-
Acquire images as described for live-cell imaging.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the degrader's fluorescence signal.
-
Quantify the fluorescence intensity per cell if desired.
-
Disclaimer
The experimental protocols provided are intended as a general guide. It is essential for researchers to optimize these protocols for their specific cell lines, reagents, and instrumentation. The performance of this compound may vary between different biological systems. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for Western Blot Analysis of Aster-A Degradation
These application notes provide a detailed protocol for studying the degradation of Aster-A (also known as GRAMD1A), an endoplasmic reticulum (ER)-resident protein crucial for non-vesicular cholesterol transport from the plasma membrane to the ER.[1][2][3] The provided protocol is designed for researchers, scientists, and drug development professionals interested in the regulation of cholesterol homeostasis and protein degradation pathways.
Introduction
Aster-A is an integral ER membrane protein that plays a key role in cellular cholesterol trafficking.[1][4] It acts as a cholesterol sensor and transporter at ER-plasma membrane contact sites.[5] The regulation of Aster-A stability is likely a critical aspect of maintaining cellular cholesterol balance. As an ER-resident protein, Aster-A is a potential substrate for the ER-associated degradation (ERAD) pathway, a quality control system that removes misfolded or regulated proteins from the ER for ubiquitination and subsequent degradation by the proteasome.[2][6] While the specific E3 ubiquitin ligases targeting Aster-A for degradation are yet to be fully identified, it is hypothesized that its degradation is a regulated process, potentially influenced by cellular cholesterol levels.
This protocol outlines a method to investigate the degradation rate of Aster-A in cultured mammalian cells using a cycloheximide (B1669411) (CHX) chase assay followed by quantitative Western blotting.[1][7][8] CHX is a protein synthesis inhibitor; by blocking the production of new proteins, the degradation of existing proteins can be monitored over time.
Experimental Protocols
Cycloheximide Chase Assay to Monitor Aster-A Degradation
This protocol is designed to determine the half-life of Aster-A under varying cellular cholesterol conditions.
Materials:
-
Mammalian cell line expressing Aster-A (e.g., HeLa, HEK293T, or a cell line relevant to the user's research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[7]
-
Cholesterol-depleted serum or lipoprotein-deficient serum (LPDS)
-
Water-soluble cholesterol (e.g., cholesterol-cyclodextrin complex)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Aster-A (e.g., anti-GRAMD1A/Aster-A antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-Calnexin for ER fraction)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
To investigate the effect of cholesterol on Aster-A stability, precondition the cells for 18-24 hours in one of the following media:
-
Control: Standard complete medium.
-
Cholesterol Depletion: Medium supplemented with lipoprotein-deficient serum.
-
Cholesterol Overload: Medium supplemented with a water-soluble cholesterol complex (e.g., 50 µM).
-
-
-
Cycloheximide Treatment:
-
To each well, add cycloheximide to a final concentration of 50-100 µg/mL.[7] This marks the 0-hour time point.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Time-Course Cell Lysis:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, and 12 hours).
-
For each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Quantitative Western Blot Protocol for Aster-A
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.[9]
-
Quantify the band intensities for Aster-A and the loading control using image analysis software (e.g., ImageJ).[1]
-
Normalize the Aster-A band intensity to the corresponding loading control for each time point.
-
Plot the normalized Aster-A protein levels against time to determine the degradation rate and half-life.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison of Aster-A degradation under different cholesterol conditions.
| Treatment Condition | Time (hours) | Normalized Aster-A Protein Level (Arbitrary Units) |
| Control | 0 | 1.00 |
| 2 | 0.85 | |
| 4 | 0.65 | |
| 8 | 0.40 | |
| 12 | 0.20 | |
| Cholesterol Depletion | 0 | 1.00 |
| 2 | 0.95 | |
| 4 | 0.90 | |
| 8 | 0.82 | |
| 12 | 0.75 | |
| Cholesterol Overload | 0 | 1.00 |
| 2 | 0.60 | |
| 4 | 0.35 | |
| 8 | 0.10 | |
| 12 | < 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical ERAD pathway for cholesterol-induced Aster-A degradation.
Caption: Experimental workflow for analyzing Aster-A degradation.
References
- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 2. The Endoplasmic Reticulum-Associated Degradation Pathways of Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between Asters/GRAMD1s and phosphatidylserine in intermembrane transport of LDL cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gram domain containing 1a - Wikipedia [en.wikipedia.org]
- 5. Aster Proteins Regulate the Accessible Cholesterol Pool in the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Live-Cell Imaging of PROTAC Aster-A Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. PROTAC Aster-A degrader-1 is a heterobifunctional molecule designed to selectively target the sterol transport protein Aster-A for degradation. Aster-A plays a crucial role in the nonvesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum, a key process in maintaining cellular cholesterol homeostasis.
Live-cell imaging is an indispensable tool for the real-time analysis of PROTAC-mediated protein degradation, providing critical insights into the kinetics, efficacy, and mechanism of action in a physiological context. This document offers detailed application notes and protocols for the use of this compound in live-cell imaging studies. Notably, this compound possesses intrinsic fluorescence, allowing for its direct visualization and tracking within living cells, in addition to monitoring the degradation of a fluorescently tagged target protein.
Application Note 1: Mechanism of Action of this compound
This compound functions by forming a ternary complex with the target protein, Aster-A, and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of Aster-A, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released to engage in another cycle of degradation, acting catalytically at sub-stoichiometric concentrations.
Mechanism of this compound.
Application Note 2: Live-Cell Imaging Strategies
Two primary strategies can be employed for monitoring the activity of this compound in live cells:
-
Direct Visualization of the Fluorescent PROTAC: this compound contains a fluorescent moiety, allowing for direct imaging of its cellular uptake, distribution, and co-localization with the target protein. This approach is useful for initial characterization and mechanistic studies.
-
Monitoring Degradation of Fluorescently-Tagged Aster-A: To quantify the degradation kinetics of Aster-A, a cell line expressing Aster-A fused to a fluorescent protein (e.g., GFP, RFP) or a self-labeling tag (e.g., HaloTag, SNAP-tag) is utilized. The decrease in fluorescence intensity over time directly correlates with the degradation of the target protein.
Quantitative Data Presentation
The efficacy and potency of this compound can be quantified by determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for a typical PROTAC.
Disclaimer: The following quantitative data is illustrative for a potent PROTAC and is provided as a representative example. Specific values for this compound should be determined experimentally.
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point (e.g., 24 hours). | 15 nM |
| Dmax | The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC. | >90% |
| t1/2 of Degradation | The time required to achieve 50% degradation of the target protein at a saturating concentration of the PROTAC. | ~2 hours |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Aster-A Degradation using a HaloTag Fusion Protein
This protocol describes the use of a cell line endogenously expressing Aster-A tagged with HaloTag to monitor protein degradation.
Materials:
-
HEK293 cell line with Aster-A endogenously tagged with HaloTag (Aster-A-HaloTag)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass-bottom imaging plates (96-well)
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® 646)
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging solution (phenol red-free medium)
-
Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed the Aster-A-HaloTag cells into a 96-well glass-bottom plate to achieve 60-80% confluency at the time of imaging. Incubate for 24 hours.
-
Fluorescent Labeling:
-
Dilute the HaloTag fluorescent ligand to a final concentration of 50-100 nM in pre-warmed culture medium.
-
Replace the existing medium with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging solution.
-
After the final wash, add 100 µL of fresh live-cell imaging solution to each well.
-
-
PROTAC Addition:
-
Prepare serial dilutions of this compound in the live-cell imaging solution.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Add the PROTAC solutions to the wells.
-
-
Time-Lapse Microscopy:
-
Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.
-
Set up the imaging parameters, using the lowest possible laser power to minimize phototoxicity.
-
Acquire images from the fluorescent channel and a brightfield/phase-contrast channel every 15-30 minutes for 4-24 hours.
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves.
-
Calculate Dmax, DC50, and degradation rates from these curves.
-
Workflow for monitoring Aster-A degradation.
Protocol 2: Direct Live-Cell Imaging of Fluorescent this compound
This protocol outlines the procedure for visualizing the cellular uptake and distribution of the intrinsically fluorescent this compound.
Materials:
-
HeLa or other suitable cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging plates
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging solution
-
Confocal microscope with appropriate filter sets for the PROTAC's fluorophore
Methodology:
-
Cell Plating: Seed cells in a glass-bottom imaging plate to achieve 50-70% confluency.
-
PROTAC Incubation:
-
Dilute this compound to the desired final concentration (e.g., 100-500 nM) in pre-warmed live-cell imaging solution.
-
Replace the culture medium with the PROTAC-containing solution.
-
Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging solution to remove extracellular PROTAC.
-
Add fresh live-cell imaging solution.
-
Image the cells using a confocal microscope, capturing both the fluorescence from the PROTAC and brightfield/DIC images.
-
Signaling Pathway Visualization
This compound targets Aster-A, a key protein in the nonvesicular transport of cholesterol from the plasma membrane (PM) to the endoplasmic reticulum (ER). Degradation of Aster-A is expected to disrupt this pathway, leading to an accumulation of cholesterol in the plasma membrane and reduced cholesterol levels in the ER.
Role of Aster-A in cholesterol transport.
PROTAC Aster-A Degrader-1: Application Notes and Protocols for Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis-Targeting Chimera) Aster-A degrader-1, also known as compound NGF3, is a heterobifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A.[1][2] Aster-A plays a crucial role in the nonvesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER), a key process in maintaining cellular cholesterol homeostasis. By hijacking the body's natural ubiquitin-proteasome system, Aster-A degrader-1 offers a powerful tool to study the physiological and pathological roles of Aster-A and presents a potential therapeutic strategy for diseases associated with dysregulated cholesterol metabolism.
This document provides detailed application notes and experimental protocols for the use of PROTAC Aster-A degrader-1 to induce the degradation of Aster-A in a cellular context.
Mechanism of Action
This compound is composed of three key components: a ligand that binds to the target protein (Aster-A), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting these two moieties. The degrader functions by forming a ternary complex between Aster-A and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to Aster-A, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in another cycle of degradation, acting as a catalyst for protein removal.
Data Presentation
The following table summarizes the quantitative data for this compound (NGF3) based on available research.
| Parameter | Value | Cell Line | Reference |
| DC50 (Half-maximal Degradation Concentration) | ~10 µM | HEK293T | [He, N. et al. Bioorg. Med. Chem. 2024] |
| Dmax (Maximum Degradation) | >80% | HEK293T | [He, N. et al. Bioorg. Med. Chem. 2024] |
| Time to Dmax | 24 hours | HEK293T | [He, N. et al. Bioorg. Med. Chem. 2024] |
| Binding Affinity (to Aster-A) | Potent | In vitro | [He, N. et al. Bioorg. Med. Chem. 2024] |
Note: The provided data is based on the initial characterization of the compound. Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
Signaling Pathway
The degradation of Aster-A by this compound is expected to disrupt the transport of cholesterol from the plasma membrane to the endoplasmic reticulum. This can have downstream effects on cholesterol-sensing pathways, including the regulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Liver X Receptor (LXR) target genes.
Caption: PROTAC-mediated degradation of Aster-A and its impact on cholesterol homeostasis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Western Blot Analysis of Aster-A Degradation
This protocol outlines the steps to quantify the degradation of Aster-A protein in cells treated with this compound.
Materials:
-
Cell Line: HEK293T or other cell line endogenously expressing Aster-A.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-Aster-A, Mouse anti-β-actin or anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
Caption: Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for various time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Aster-A band intensity to the loading control.
-
Calculate the percentage of Aster-A remaining relative to the vehicle control to determine DC50 and Dmax.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to rule out non-specific cytotoxic effects.
Materials:
-
Cell Line: HEK293T or other relevant cell line.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: As described in Protocol 1.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted PROTAC to the wells, ensuring the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Troubleshooting
-
No or low degradation:
-
Optimize concentration and time: The DC50 and optimal degradation time can be cell-line specific. Perform a dose-response and time-course experiment.
-
Check for target engagement: Ensure the PROTAC is binding to Aster-A in your cell line.
-
Verify E3 ligase expression: The recruited E3 ligase must be expressed in the cell line of choice.
-
Compound stability: Ensure the PROTAC is stable under your experimental conditions.
-
-
High background in Western blot:
-
Optimize antibody concentrations: Titrate primary and secondary antibody concentrations.
-
Increase washing steps: Increase the number and duration of washes with TBST.
-
Use a different blocking buffer: Try 5% BSA instead of non-fat milk.
-
-
"Hook effect" observed: At very high concentrations, PROTACs can form binary complexes (PROTAC:Aster-A or PROTAC:E3 ligase) that do not lead to degradation, resulting in reduced efficacy. If this is observed, use concentrations at or below the optimal degradation concentration.
Conclusion
This compound is a valuable research tool for inducing the selective degradation of the sterol transport protein Aster-A. The protocols provided in this document offer a comprehensive guide for researchers to characterize its activity and investigate the functional consequences of Aster-A depletion in various cellular contexts. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for PROTAC Aster-A Degrader-1 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. PROTAC Aster-A degrader-1 is a novel research compound, and detailed characterization of its activity in various cancer models is still emerging. The experimental protocols provided are general examples and should be optimized for specific experimental setups.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2] This "event-driven" pharmacology offers a distinct advantage over traditional inhibitors by enabling the removal of pathogenic proteins, including those previously considered "undruggable."[3][4]
This compound, also known as NGF3, is a recently developed PROTAC that targets Aster-A for degradation.[5][6] Aster-A, also known as GRAM Domain Containing 1A (GRAMD1A), is a sterol transport protein that moves cholesterol from the plasma membrane to the endoplasmic reticulum.[7] Emerging research has implicated Aster-A in several cancer types, making it a compelling target for therapeutic intervention.
Applications in Cancer Research
Recent studies have highlighted the potential of targeting Aster-A in oncology. Elevated expression of GRAMD1A has been observed in hepatocellular carcinoma (HCC) and kidney renal clear cell carcinoma.[8] In HCC, higher GRAMD1A levels are associated with poor patient outcomes and have been shown to promote the self-renewal of cancer stem cells and contribute to chemotherapy resistance through the upregulation of STAT5.[8][9] Furthermore, Aster-A's role in regulating autophagosome biogenesis suggests that its degradation could impact cancer cell survival and response to therapy.[10]
The potential applications of this compound in cancer research include:
-
Investigating the role of Aster-A in cancer cell proliferation and survival: By selectively degrading Aster-A, researchers can elucidate its specific contribution to tumorigenesis in various cancer models.
-
Studying the impact of Aster-A degradation on cancer stem cells: Given the link between GRAMD1A and HCC stem cell self-renewal, Aster-A degrader-1 can be a valuable tool to explore the potential of Aster-A degradation as a strategy to target this resilient cell population.[8][9]
-
Exploring the interplay between cholesterol transport, autophagy, and cancer: As a degrader of a key cholesterol transport protein involved in autophagy, Aster-A degrader-1 can help unravel the complex relationship between these pathways in cancer.[10]
-
Evaluating the therapeutic potential of Aster-A degradation: Initial studies with Aster-A degrader-1 in relevant cancer cell lines can provide a proof-of-concept for the development of novel cancer therapies.
Quantitative Data
As of the latest available information, specific quantitative data for this compound (NGF3), such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation), have not been publicly released in detail. The initial publication describes NGF3 as showing "promising Aster-A degradation in cells," indicating its potential as an effective degrader.[5][6]
For illustrative purposes, the table below shows a typical format for presenting quantitative data for a PROTAC degrader. Note: The data presented here is an example and does not represent actual data for this compound.
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | HCC-LM3 | 24 hours |
| Dmax | >90% | HCC-LM3 | 24 hours |
| IC50 (Viability) | 150 nM | HCC-LM3 | 72 hours |
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Culture a relevant cancer cell line (e.g., a hepatocellular carcinoma line with known GRAMD1A expression like HCC-LM3 or Huh7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells at a suitable density in multi-well plates (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of concentrations of the degrader. Include a vehicle control (DMSO) in all experiments.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours for degradation studies; 72 hours for viability assays).
Western Blot Analysis for Aster-A Degradation
This protocol is a standard method to quantify the degradation of a target protein.[2][4]
Materials:
-
Treated cells in a 6-well plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Aster-A/GRAMD1A
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubate on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software to determine the percentage of Aster-A degradation relative to the vehicle control.
Cell Viability Assay
A cell viability assay is used to determine the effect of Aster-A degradation on cancer cell proliferation.
Materials:
-
Treated cells in a 96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
After the 72-hour treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the data to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for evaluating Aster-A Degrader-1.
References
- 1. ABCA1 and cholesterol transfer protein Aster-A promote an asymmetric cholesterol distribution in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent probes and degraders of the sterol transport protein Aster-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Gram domain containing 1a - Wikipedia [en.wikipedia.org]
- 8. GRAMD1A GRAM domain containing 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. GRAM domain-containing protein 1A (GRAMD1A) promotes the expansion of hepatocellular carcinoma stem cell and hepatocell… [ouci.dntb.gov.ua]
- 10. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of PROTAC Aster-A Degrader-1 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC Aster-A degrader-1, also known as NGF3, is a novel PROTAC designed to target Aster-A (also known as GRAMD1A), a sterol transport protein.[1] Aster-A plays a crucial role in cholesterol transport from the plasma membrane to the endoplasmic reticulum.[2] Dysregulation of cholesterol homeostasis is implicated in various diseases, and as such, targeted degradation of Aster-A presents a promising therapeutic strategy. Furthermore, this compound has been identified as a fluorescent probe, offering dual functionality for cellular studies.[1]
These application notes provide a comprehensive guide for researchers utilizing mass spectrometry-based proteomics to quantify the effects of this compound on cellular protein expression. The protocols outlined below detail the necessary steps from cell culture and treatment to data analysis, enabling a thorough assessment of the degrader's potency, selectivity, and impact on cellular signaling pathways.
Data Presentation
The following tables summarize the expected quantitative proteomics data from experiments investigating the effects of this compound.
Table 1: Dose-Dependent Degradation of Aster-A
| Treatment Concentration (nM) | % Aster-A Degradation (vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 0% | 0.0 | - |
| 10 | 15% | 2.1 | <0.05 |
| 50 | 45% | 3.5 | <0.01 |
| 100 | 75% | 4.2 | <0.001 |
| 500 | 92% | 2.8 | <0.001 |
| 1000 | 95% | 1.9 | <0.001 |
Table 2: Time-Dependent Degradation of Aster-A with 100 nM this compound
| Treatment Duration (hours) | % Aster-A Degradation (vs. Vehicle) | Standard Deviation | p-value |
| 0 | 0% | 0.0 | - |
| 2 | 10% | 1.5 | <0.05 |
| 4 | 35% | 2.8 | <0.01 |
| 8 | 68% | 3.9 | <0.001 |
| 16 | 85% | 3.1 | <0.001 |
| 24 | 91% | 2.5 | <0.001 |
Table 3: Off-Target Profiling of this compound (100 nM, 24 hours)
| Protein | Log2 Fold Change (Degrader/Vehicle) | p-value | Notes |
| Aster-A (GRAMD1A) | -3.46 | <0.001 | Target |
| Protein X | -0.15 | >0.05 | No significant change |
| Protein Y | 0.08 | >0.05 | No significant change |
| Protein Z | -0.21 | >0.05 | No significant change |
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture human cell lines (e.g., HeLa, HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for approximately 80% confluency at the time of harvest.
-
PROTAC Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500, 1000 nM) or vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) or vehicle control for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Harvest and Lysis:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of lysis buffer (8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Protocol 2: Protein Digestion and Tandem Mass Tag (TMT) Labeling
-
Protein Reduction and Alkylation:
-
Take a 100 µg aliquot of protein from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding six volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the protein.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the protein pellet in 100 µL of 50 mM triethylammonium (B8662869) bicarbonate (TEAB).
-
Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Equilibrate the TMT reagents to room temperature.
-
Add the appropriate TMT label to each peptide sample according to the manufacturer's instructions.
-
Incubate at room temperature for 1 hour to allow for complete labeling.
-
Quench the reaction by adding hydroxylamine.
-
Combine the labeled peptide samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Protocol 3: Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the desalted TMT-labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Separate peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the fragmentation data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Simplified Hedgehog signaling pathway and the role of Aster-A.
References
PROTAC Aster-A degrader-1 for studying cholesterol homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Aster-A degrader-1, also known as compound NGF3, is a potent and selective degrader of the sterol transport protein Aster-A.[1][2][3] Aster-A plays a crucial role in cholesterol homeostasis by facilitating the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER).[4] The degradation of Aster-A provides a powerful tool for studying the intricate mechanisms of intracellular cholesterol trafficking and its impact on cellular signaling pathways, such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of Aster-A. It consists of a ligand that binds to Aster-A and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This proximity induces the polyubiquitination of Aster-A, marking it for degradation by the 26S proteasome. The degradation of Aster-A by NGF3 is dependent on a Cullin-RING E3 ubiquitin ligase (CRL) complex and the proteasome, as demonstrated by the inhibition of degradation in the presence of the NAE inhibitor MLN4924 and the proteasome inhibitor MG132, respectively.[4]
Quantitative Data
The following table summarizes the degradation efficiency of this compound (NGF3) in HeLa cells.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 4.8 µM | HeLa | [4] |
| Dₘₐₓ | ~60% | HeLa | [4] |
Signaling Pathway
The degradation of Aster-A by this compound is expected to disrupt the transport of cholesterol from the plasma membrane to the endoplasmic reticulum. This disruption can lead to an accumulation of cholesterol in the plasma membrane and a depletion of cholesterol in the ER. The reduced ER cholesterol levels can activate the SREBP pathway, leading to the increased expression of genes involved in cholesterol synthesis and uptake.
Experimental Protocols
Protocol 1: Evaluation of Aster-A Degradation by Western Blot
This protocol describes the treatment of cells with this compound and subsequent analysis of Aster-A protein levels by western blotting.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (NGF3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Aster-A
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Workflow:
Procedure:
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the degrader in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the percentage of Aster-A degradation relative to the vehicle control.
-
Protocol 2: Use of this compound as a Fluorescent Probe
This compound contains a pomalidomide (B1683931) moiety, which is intrinsically fluorescent, allowing its use as a fluorescent probe.[1][4] This protocol provides a general guideline for visualizing the cellular uptake of the degrader.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (NGF3)
-
Cell culture medium
-
DMSO
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI/blue channel)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or plates and allow them to adhere overnight.
-
Probe Incubation:
-
Prepare a solution of this compound in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Aspirate the medium from the cells and add the medium containing the fluorescent degrader.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or PBS for imaging.
-
Visualize the cells using a fluorescence microscope. The pomalidomide-based probe can typically be excited in the blue-violet range.
-
Capture images to observe the cellular localization of the probe. Note that the observed fluorescence represents a combination of cellular uptake and binding to Aster-A.[4]
-
Protocol 3: Measurement of Cellular Cholesterol Levels
To investigate the functional consequences of Aster-A degradation, cellular cholesterol levels can be measured.
Materials:
-
Cells treated with this compound or vehicle control
-
Cholesterol quantification assay kit (colorimetric or fluorometric)
-
Reagents for cell lysis (as per kit instructions)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle as described in Protocol 1.
-
Cell Lysis: After treatment, lyse the cells according to the protocol provided with the cholesterol quantification kit.
-
Cholesterol Measurement:
-
Perform the cholesterol assay on the cell lysates following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cholesterol concentration based on a standard curve.
-
Normalize the cholesterol levels to the total protein concentration of the lysate.
-
Troubleshooting
-
No or low degradation:
-
Confirm the expression of Aster-A and the required E3 ligase in your cell line.
-
Optimize the concentration of the degrader and the incubation time.
-
Ensure the proteasome is active in your cells.
-
-
High background in fluorescence imaging:
-
Optimize the concentration of the fluorescent probe and the incubation time to minimize non-specific signal.
-
Ensure adequate washing steps to remove unbound probe.
-
-
Variability in cholesterol measurements:
-
Ensure consistent cell numbers and lysis conditions across samples.
-
Carefully prepare the cholesterol standards and samples according to the assay kit protocol.
-
Conclusion
This compound is a valuable chemical tool for investigating the role of Aster-A in cholesterol homeostasis. The protocols provided here offer a starting point for utilizing this degrader to study its effects on Aster-A protein levels, cellular localization, and downstream cellular processes. Further optimization of these protocols may be necessary for specific cell lines and experimental conditions.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Fluorescent probes and degraders of the sterol transport protein Aster-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling of dose-response-time data: four examples of estimating the turnover parameters and generating kinetic functions from response profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols for In vivo Administration of PROTAC Aster-A Degrader-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROTAC Aster-A degrader-1, also identified as NGF3, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the sterol transport protein Aster-A.[1][2] Aster-A is a key protein involved in the nonvesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER). This process is crucial for maintaining cellular cholesterol homeostasis, and its dysregulation is implicated in various metabolic diseases. By hijacking the ubiquitin-proteasome system, this compound offers a novel approach to modulate cellular cholesterol trafficking by specifically targeting Aster-A for degradation.
These application notes provide a comprehensive guide for the proposed in vivo administration of this compound, including exemplary protocols for formulation, administration, and pharmacodynamic analysis. It is important to note that specific in vivo studies for this PROTAC have not yet been published; therefore, the following protocols are based on established methodologies for the in vivo evaluation of other PROTACs.[3]
Mechanism of Action
This compound functions by forming a ternary complex with the target protein (Aster-A) and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of Aster-A, marking it for recognition and subsequent degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple Aster-A proteins.[4]
Data Presentation
As no specific in vivo data for this compound is currently available, the following tables present hypothetical, yet representative, quantitative data based on typical outcomes observed in preclinical in vivo studies of other PROTAC molecules. These tables are intended to serve as a template for data organization and presentation.
Table 1: Exemplary In Vivo Efficacy in a Diet-Induced Dyslipidemia Mouse Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Duration (Weeks) | Outcome |
| C57BL/6J mice on a high-fat diet | Vehicle Control | - | Intraperitoneal (i.p.) | Twice weekly | 8 | Progressive increase in plasma cholesterol |
| C57BL/6J mice on a high-fat diet | Aster-A degrader-1 | 25 | Intraperitoneal (i.p.) | Twice weekly | 8 | Significant reduction in plasma cholesterol levels |
| C57BL/6J mice on a high-fat diet | Aster-A degrader-1 | 50 | Intraperitoneal (i.p.) | Twice weekly | 8 | Dose-dependent, robust reduction in plasma cholesterol levels |
Table 2: Exemplary In Vivo Pharmacodynamic Effects in Target Tissue (Liver)
| Animal Model | Treatment Group | Time Point (post-dose) | Biomarker | Result |
| C57BL/6J mice | Aster-A degrader-1 (50 mg/kg) | 24 hours | Aster-A Protein Level | >75% reduction in hepatic Aster-A protein |
| C57BL/6J mice | Aster-A degrader-1 (50 mg/kg) | 72 hours | Aster-A Protein Level | Sustained reduction of Aster-A protein |
| C57BL/6J mice | Aster-A degrader-1 (50 mg/kg) | 24 hours | SREBP2 Target Gene Expression (e.g., HMGCR) | Upregulation due to reduced cholesterol transport to ER |
| C57BL/6J mice | Vehicle Control | 24 hours | Aster-A Protein Level | No significant change |
Experimental Protocols
The following are detailed, exemplary protocols for the in vivo administration and analysis of this compound.
Protocol 1: Formulation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Ensure the solution is clear and fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Prepare Dosing Formulation (for a final concentration of 5 mg/mL):
-
This formulation is a common vehicle for PROTACs: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For a 1 mL final volume: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 50 mg/mL PROTAC stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until homogenous. c. Add 50 µL of Tween-80 and vortex again until the solution is clear. d. Add 450 µL of sterile saline dropwise while vortexing to prevent precipitation.
-
The final concentration of the PROTAC will be 5 mg/mL. Adjust the initial stock concentration or volumes as needed for different final dosing concentrations.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution using the same procedure but substituting the PROTAC stock solution with an equal volume of pure DMSO.
-
Protocol 2: In Vivo Administration in a Mouse Model of Dyslipidemia
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Induce dyslipidemia by feeding a high-fat diet for a designated period before and during the study.
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
-
Grouping and Dosing:
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer the formulated this compound or vehicle control via intraperitoneal (i.p.) injection.
-
A typical dosing volume is 100 µL per 20g mouse (adjust based on individual animal weight). For a 50 mg/kg dose, a 20g mouse would receive 1 mg of the PROTAC. Using a 5 mg/mL formulation, this would correspond to a 200 µL injection.
-
-
Monitoring:
-
Monitor animal body weight and general health 2-3 times per week.
-
Collect blood samples (e.g., via tail vein) at designated time points to measure plasma lipid profiles.
-
Protocol 3: Pharmacodynamic Analysis of Aster-A Degradation
Procedure:
-
Tissue Collection:
-
At the study endpoint (or at specific time points post-dose), euthanize the animals according to approved institutional guidelines.
-
Perfuse with ice-cold PBS to remove blood from tissues.
-
Harvest the liver and other relevant tissues. Snap-freeze in liquid nitrogen and store at -80°C until analysis.
-
-
Western Blot Analysis for Aster-A Protein Levels:
-
Prepare protein lysates from the harvested liver tissue.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Aster-A and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine the extent of Aster-A degradation relative to the vehicle control group.
-
-
Quantitative PCR (qPCR) for SREBP2 Target Gene Expression:
-
Isolate total RNA from liver tissue samples.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for SREBP2 target genes (e.g., HMGCR, LDLR) and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels to assess the downstream effects of Aster-A degradation.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Aster-A Signaling Pathway and Point of Intervention.
Caption: In Vivo Experimental Workflow.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Fluorescent probes and degraders of the sterol transport protein Aster-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: PROTAC Aster-A Degrader-1
Welcome to the technical support center for PROTAC Aster-A degrader-1. This resource is designed for researchers and scientists encountering issues with targeted protein degradation experiments. Find answers to frequently asked questions and detailed troubleshooting guides to resolve common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Aster-A degrader-1 is not showing any degradation of my target protein. What are the common reasons for this?
Answer: A lack of degradation can stem from several factors, ranging from the compound itself to the specific biological system you are using. This is a common issue in early-stage PROTAC experiments.[1][2] The troubleshooting workflow below outlines a systematic approach to identify the root cause.
First, it is crucial to confirm that the degradation is not being masked by experimental artifacts. One common phenomenon is the "hook effect," where degradation is observed at lower concentrations but decreases at higher concentrations.[1][2][3] This occurs because excessive PROTAC molecules can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the essential productive ternary complex (Target-PROTAC-E3 Ligase).[1][4]
Initial Steps:
-
Perform a wide dose-response experiment: Test Aster-A degrader-1 across a broad concentration range (e.g., from low nanomolar to high micromolar) to check for a bell-shaped curve characteristic of the hook effect.[2]
-
Verify with controls: Ensure you have included a negative control (e.g., vehicle-only) and a positive control if available.
If a comprehensive dose-response experiment still shows no degradation, proceed through the systematic troubleshooting workflow outlined below.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose why Aster-A degrader-1 may not be effective in your system.
Caption: A step-by-step workflow to troubleshoot lack of PROTAC activity.
Detailed Troubleshooting Steps
Question 2: How do I verify the integrity and stability of my Aster-A degrader-1 sample?
Answer: It's critical to ensure that the PROTAC compound is pure and has not degraded during storage or in the experimental medium.
-
Purity Check: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of your Aster-A degrader-1 stock.
-
Stability in Media: Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment.[1] Incubate Aster-A degrader-1 in the medium at 37°C for various time points (e.g., 0, 6, 24 hours) and then analyze the remaining compound concentration by LC-MS.
| Parameter | Method | Acceptable Result | Potential Issue if Failed |
| Identity & Purity | LC-MS, NMR | >95% purity with correct mass | Impurities may interfere with the assay. |
| Media Stability | LC-MS | >80% of compound remaining after 24h | Compound is degrading in media. |
Question 3: My compound is stable. Could poor cell permeability be the issue?
Answer: Yes, poor cell permeability is a common problem for PROTACs, which are often large molecules that do not easily cross the cell membrane.[1]
-
Experimental Test: To check for cell permeability, you can perform a cellular uptake assay. Treat cells with Aster-A degrader-1, then lyse the cells and use LC-MS to quantify the intracellular concentration of the compound. Compare this to the concentration added to the medium.
| Experiment | Method | Expected Outcome | Implication if Failed |
| Cellular Uptake Assay | LC-MS analysis of cell lysate | Detectable intracellular concentration | PROTAC is not entering the cells. |
Question 4: How can I confirm that Aster-A degrader-1 is binding to its target and the E3 ligase inside the cell?
Answer: Lack of engagement with either the target protein or the E3 ligase will prevent the formation of the ternary complex required for degradation.[1]
-
Cellular Target Engagement: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm target engagement in a cellular context.[1] A successful engagement will show a shift in the thermal stability of the target protein or an increase in the BRET signal, respectively.
-
E3 Ligase Engagement: Similarly, these assays can be adapted to confirm binding to the E3 ligase (e.g., Cereblon or VHL). It is also crucial to confirm that the chosen E3 ligase is expressed in your cell line.[2]
| Assay | Purpose | Positive Result | Potential Issue if Negative |
| CETSA | Target/E3 Ligase Engagement | Increased thermal stability of the protein | PROTAC is not binding to the intended protein. |
| NanoBRET™ | Target/E3 Ligase Engagement | Dose-dependent increase in BRET signal | PROTAC is not binding in a cellular environment. |
| Western Blot | E3 Ligase Expression | Detectable band for the E3 ligase | The required E3 ligase is not present in the cells. |
Question 5: I've confirmed target engagement, but still see no degradation. What's the next step?
Answer: Even if a PROTAC binds to both the target and the E3 ligase individually, it may not efficiently bring them together to form a stable and productive ternary complex.[1][2]
-
Mechanism of Action: The PROTAC acts as a bridge to connect the target protein with an E3 ubiquitin ligase.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[6][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
-
Experimental Test: Use biophysical assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or SPR (Surface Plasmon Resonance) to directly measure the formation and stability of the ternary complex.[1]
| Assay | Purpose | Positive Result | Implication if Negative |
| TR-FRET | Ternary Complex Formation | Dose-dependent increase in FRET signal | Inefficient ternary complex formation.[2] |
| SPR | Ternary Complex Stability | Measurement of binding affinities (KD) | Unstable ternary complex. |
Question 6: What if the ternary complex forms, but degradation still doesn't occur?
Answer: Two final checkpoints are the ubiquitination of the target and the functionality of the proteasome.
-
Ineffective Ubiquitination: The ternary complex may form in a way that is not productive for ubiquitination. The orientation might be wrong, or there may be no accessible lysine (B10760008) residues on the target protein's surface for the E3 ligase to attach ubiquitin to.[1][8]
-
Test: Perform an in-cell ubiquitination assay. Immunoprecipitate (IP) the target protein from cells treated with Aster-A degrader-1 and a proteasome inhibitor (to prevent the degradation of ubiquitinated proteins), then perform a Western blot and probe for ubiquitin. An increase in the ubiquitin signal on the target protein indicates successful ubiquitination.
-
-
Impaired Proteasome System: The cell line's ubiquitin-proteasome system (UPS) might be compromised, or your experimental conditions could be inhibiting it.[1]
-
Test: Co-treat cells with Aster-A degrader-1 and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC is working, inhibiting the proteasome should "rescue" the target protein from degradation, leading to its accumulation compared to treatment with the PROTAC alone. If you see no change, it confirms the issue lies upstream of the proteasome itself.
-
| Experiment | Purpose | Expected Result for a Functional PROTAC |
| Ubiquitination Assay | Confirm target ubiquitination | Increased ubiquitin signal on the target protein. |
| Proteasome Inhibitor Co-treatment | Confirm proteasome-dependent degradation | Reversal of degradation; protein levels are restored. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of Aster-A degrader-1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of degradation relative to the vehicle control.
Protocol 2: In-Cell Ubiquitination Assay
-
Treatment: Treat cells with Aster-A degrader-1 (at an effective concentration) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include a vehicle control.
-
Lysis: Lyse cells in a denaturing IP lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Heat the lysates to ensure denaturation.
-
Dilution & IP: Dilute the lysate with a non-denaturing IP buffer to reduce the SDS concentration. Add a primary antibody against the target protein and protein A/G beads. Incubate overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the immunoprecipitated protein from the beads by boiling in sample buffer.
-
Western Blot: Perform a Western blot as described above, but probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A smear or ladder of high-molecular-weight bands indicates polyubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.co.jp [revvity.co.jp]
- 6. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: PROTAC Aster-A degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC Aster-A degrader-1. The information is designed to help address specific issues related to potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for this compound?
A1: Off-target effects for this compound can stem from several sources. The primary concern is the unintended degradation of proteins other than the target of interest.[1] This can occur if the warhead has affinity for other proteins with similar binding domains, or if the recruited E3 ligase (e.g., Cereblon or VHL) forms a productive ternary complex with an unintended protein.[2] Additionally, the E3 ligase ligand itself can have independent activity; for instance, pomalidomide-based ligands (recruiting Cereblon) are known to degrade specific zinc-finger proteins.[3] Finally, at high concentrations, degradation-independent pharmacological effects of the molecule can also contribute to off-target phenotypes.[4]
Q2: We are observing a decrease in target degradation at higher concentrations of Aster-A degrader-1. What is causing this?
A2: This phenomenon is known as the "hook effect".[2][5] It is a common characteristic of PROTACs and occurs when excessive concentrations of the degrader lead to the formation of non-productive binary complexes (Aster-A degrader-1 bound to either the target protein or the E3 ligase) instead of the productive ternary complex (Target-Aster-A-E3 Ligase) required for degradation.[5][6] This saturation of binary complexes effectively inhibits the degradation process, resulting in a bell-shaped dose-response curve.[2] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[2][7]
Q3: How can we experimentally identify the off-target proteins degraded by Aster-A degrader-1?
A3: The most comprehensive and unbiased method for identifying off-target protein degradation is mass spectrometry-based global proteomics.[1][8][9] This technique allows for the quantification of thousands of proteins in the cell, providing a global view of proteome changes upon treatment with Aster-A degrader-1.[8][9] It is essential to compare the proteomic profile of cells treated with the active degrader to those treated with a negative control (e.g., vehicle) and an inactive control degrader. The inactive control, which should have a modification preventing it from binding to either the target or the E3 ligase, helps to distinguish true degradation-dependent off-targets from other pharmacological effects.[4][9]
Q4: What is the importance of the E3 ligase in determining the off-target profile of Aster-A degrader-1?
A4: The choice of E3 ligase and its cellular expression levels are critical factors influencing the off-target profile.[10][11] Different E3 ligases have distinct sets of natural substrates and varying expression levels across different cell types and tissues.[12][13] Consequently, recruiting a different E3 ligase can alter the off-target degradation profile, as it may lead to the formation of different off-target ternary complexes.[2] If significant off-target effects are observed, redesigning Aster-A degrader-1 to recruit an alternative E3 ligase could be a viable strategy to improve selectivity.[2][10]
Troubleshooting Guides
Problem 1: Significant cytotoxicity is observed at concentrations required for target degradation.
This issue suggests that the observed cell death may be due to on-target toxicity (the target protein is essential for cell survival) or off-target effects.
| Possible Cause | Troubleshooting Step |
| On-target toxicity | 1. Confirm that the cytotoxicity correlates with the degradation of the target protein. 2. Perform a washout experiment: remove Aster-A degrader-1 and monitor if cell viability recovers as the target protein level is restored.[4] 3. Use an alternative method (e.g., siRNA, CRISPR) to deplete the target and see if it phenocopies the observed cytotoxicity. |
| Off-target protein degradation | 1. Perform global proteomics to identify unintended degraded proteins that might be essential for cell survival.[9] 2. Compare the cytotoxic concentration with the target degradation DC50. A narrow window between efficacy and toxicity suggests a higher likelihood of off-target effects.[9] |
| Degradation-independent off-target effect | 1. Treat cells with an inactive control version of Aster-A degrader-1. If cytotoxicity persists, it indicates a degradation-independent mechanism.[9] 2. Test the warhead and E3 ligase ligand components of Aster-A degrader-1 as standalone molecules to assess their individual contributions to toxicity. |
Problem 2: Global proteomics analysis has identified a list of potential off-target proteins. How do we validate and prioritize them?
A large list of potential off-targets from a proteomics screen can be daunting. A systematic approach is needed for validation and prioritization.
| Validation & Prioritization Steps | Experimental Protocol |
| Data Filtering & Analysis | 1. Statistical Significance: Filter the list to include only proteins with statistically significant changes in abundance (e.g., p-value < 0.05).[9] 2. Fold-Change Cutoff: Apply a stringent fold-change threshold (e.g., >2-fold decrease) to focus on the most substantially depleted proteins.[9] 3. Control Comparison: Critically, filter out any proteins that are also significantly downregulated by the inactive control degrader.[9] 4. Pathway Analysis: Use bioinformatics tools to identify if the potential off-targets are enriched in specific critical signaling pathways.[9] |
| Orthogonal Validation | 1. Western Blotting: Use specific antibodies to confirm the degradation of high-priority candidates identified in the proteomics screen.[14] 2. Targeted Proteomics (e.g., PRM/SRM): For more precise quantification of a select panel of off-targets.[1] |
| Functional Assessment | 1. siRNA/CRISPR Knockdown: Individually knock down the validated off-target proteins to determine if their depletion recapitulates any of the unintended phenotypes observed with Aster-A degrader-1 treatment. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells in triplicate with:
-
Vehicle (e.g., DMSO)
-
Aster-A degrader-1 (at a concentration that gives >80% target degradation, e.g., 100 nM)
-
Inactive Control Aster-A degrader-1 (at the same concentration)
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for protein degradation.[15]
-
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration. Digest the proteins into peptides using an enzyme like trypsin.[16]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with unique isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[16]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform data normalization to account for any sample loading variations.[9]
-
Conduct statistical analysis (e.g., t-tests or ANOVA) to identify proteins with significant abundance changes between treatment groups.[9]
-
Potential off-targets are proteins significantly and robustly downregulated in the Aster-A degrader-1 treated group compared to both the vehicle and inactive control groups.
-
Protocol 2: Western Blot for Off-Target Validation
This protocol is for validating candidates identified from the global proteomics screen.
-
Sample Preparation: Treat cells and prepare lysates as described in the proteomics protocol.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to confirm degradation.
Data Presentation
Table 1: Hypothetical Proteomics Data for Aster-A degrader-1
This table summarizes potential results from a global proteomics experiment, highlighting how to identify a potential off-target.
| Protein | Log2 Fold Change (vs. Vehicle) | p-value (vs. Vehicle) | Log2 Fold Change (vs. Inactive Control) | Notes |
| Target Protein | -2.5 | 0.001 | -2.3 | On-target degradation |
| Off-Target X | -1.8 | 0.005 | -1.7 | Potential Off-Target |
| Protein Y | -1.2 | 0.04 | -0.1 | Likely not a true off-target (affected by inactive control) |
| Protein Z | -0.3 | 0.45 | -0.2 | No significant change |
Visualizations
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sapient.bio [sapient.bio]
- 9. benchchem.com [benchchem.com]
- 10. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. escholarship.org [escholarship.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Aster-A Degrader-1 Linker Length
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the linker length of PROTAC Aster-A degrader-1, a degrader of the sterol transport protein Aster-A.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC like Aster-A degrader-1, and why is its length critical?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of three parts: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[2] In Aster-A degrader-1, the warhead binds to the sterol transport protein Aster-A, and the anchor recruits an E3 ligase, such as Cereblon (CRBN).[1]
The linker's primary role is to bridge the two ligands, enabling the formation of a stable "ternary complex" between Aster-A and the E3 ligase.[3] The length and composition of this linker are critical determinants of the PROTAC's efficacy for several reasons:
-
Ternary Complex Geometry: The linker must be long enough to avoid steric hindrance between the target protein and the E3 ligase but short enough to bring them into effective proximity for ubiquitin transfer.[4][5]
-
Ternary Complex Stability: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, increasing its stability and improving degradation efficiency.[3]
-
Physicochemical Properties: The linker influences the PROTAC's overall solubility, cell permeability, and metabolic stability, which are crucial for its biological activity.[4][5]
An improperly sized linker can lead to the formation of unproductive binary complexes (PROTAC-protein or PROTAC-E3 ligase) instead of the required ternary complex, a phenomenon known as the "hook effect," which reduces degradation at high concentrations.[4]
Q2: What are the most common linker types used for PROTACs, and which should I consider for my Aster-A degrader series?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[4][6] These are often the first choice for initial optimization studies due to their synthetic accessibility and ability to accommodate various ternary complex conformations. More rigid linkers, incorporating elements like piperazine (B1678402) or triazole rings, can also be used to restrict conformational flexibility, which can sometimes lead to more stable ternary complexes.[4][6]
For optimizing Aster-A degrader-1, a systematic approach starting with a series of PEG linkers of varying lengths (e.g., PEG2, PEG3, PEG4, PEG5) is a standard and effective strategy.[7] This allows for a direct assessment of how linker length impacts degradation efficacy.
Q3: How do I interpret the DC50 and Dmax values when evaluating my series of Aster-A degraders?
DC50 and Dmax are the two most critical parameters for quantifying PROTAC performance.[8]
-
DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein.[8] It is a measure of the PROTAC's potency . A lower DC50 value indicates a more potent degrader.
-
Dmax (Maximum Degradation): This represents the maximum percentage of target protein that can be degraded by the PROTAC at any concentration.[8] It is a measure of the PROTAC's efficacy . A higher Dmax value (closer to 100%) is desirable.
When comparing a series of Aster-A degraders with different linker lengths, the ideal candidate will have both a low DC50 and a high Dmax. It is not uncommon to find that linker length significantly impacts both parameters.
Troubleshooting Guide
Problem 1: My Aster-A degrader-1 shows good binding to Aster-A and the E3 ligase separately, but I don't see any protein degradation.
This is a common issue indicating that while binary binding occurs, a productive ternary complex is not being formed.
-
Suggested Solution: Synthesize a Linker Series. The most likely cause is a suboptimal linker length. Even with strong binary affinities, the linker may be too short, causing steric clashes, or too long, failing to bring the proteins close enough for ubiquitination.[4][5] Synthesizing a series of degraders with varying linker lengths (e.g., adding or removing ethylene (B1197577) glycol units) is the most direct way to solve this.[4]
-
Suggested Experiment: Ternary Complex Formation Assay. Directly measure the formation of the Aster-A : PROTAC : E3 ligase complex using biophysical methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or NanoBRET assays in live cells.[9][10] This can confirm whether the issue lies in ternary complex formation.
Problem 2: I'm observing a significant "hook effect" with my Aster-A degrader, limiting its effective concentration range.
The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of unproductive binary complexes that cannot lead to degradation.[4][11]
-
Suggested Solution 1: Careful Dose-Response Analysis. Perform detailed dose-response experiments to pinpoint the optimal concentration that maximizes degradation before the hook effect begins.[4] This defines the therapeutic window of your compound.
-
Suggested Solution 2: Re-evaluate Linker Length and Composition. The hook effect can be influenced by the stability and cooperativity of the ternary complex. A different linker length or composition might promote more stable ternary complex formation, thereby reducing the prevalence of binary complexes and mitigating the hook effect.[4]
Data Presentation
The following table presents hypothetical but representative data for a series of Aster-A degraders with varying PEG linker lengths. This illustrates how quantitative data should be structured to compare the efficacy of different linkers.
| Compound ID | Linker | DC50 (nM) | Dmax (%) |
| Aster-A-deg-PEG2 | 2x (–O–CH₂–CH₂–) | 250 | 45 |
| Aster-A-deg-PEG3 | 3x (–O–CH₂–CH₂–) | 35 | 92 |
| Aster-A-deg-PEG4 | 4x (–O–CH₂–CH₂–) | 80 | 85 |
| Aster-A-deg-PEG5 | 5x (–O–CH₂–CH₂–) | 150 | 60 |
Data are for illustrative purposes. In this example, the PROTAC with a PEG3 linker demonstrates the optimal balance of potency (lowest DC50) and efficacy (highest Dmax).
Experimental Protocols
Protocol 1: Western Blot for Aster-A Degradation (DC50/Dmax Determination)
This protocol is used to quantify the amount of Aster-A protein remaining in cells after treatment with the PROTAC.
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of your Aster-A degrader series in complete growth medium. A typical concentration range would be 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Aster-A overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the Aster-A band intensity to the loading control. Calculate the percentage of remaining Aster-A relative to the vehicle control for each concentration. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[5]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique directly measures the binding events required for PROTAC function.[9]
-
Immobilization: Covalently immobilize a high-purity, recombinant E3 ligase (e.g., CRBN complex) onto an SPR sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the Aster-A degrader over the E3 ligase surface to measure the binary binding affinity (KD).
-
Binary Interaction (PROTAC to Aster-A): In a separate experiment, immobilize recombinant Aster-A protein and inject the Aster-A degrader to determine its binary binding affinity to the target.
-
Ternary Complex Analysis:
-
Saturate the immobilized E3 ligase surface with a constant concentration of the Aster-A degrader (typically 5-10 times its KD for the E3 ligase).
-
While the PROTAC is associated, inject a series of concentrations of recombinant Aster-A protein over the surface.
-
An increase in the SPR signal (Response Units, RU) above the level of the PROTAC-E3 binary complex indicates the formation of the ternary complex.[4]
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex interaction. This provides direct evidence of complex formation and can be used to rank different linkers by their ability to stabilize this complex.
Visualizations
Caption: PROTAC mechanism of action for Aster-A degrader-1.
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aster‐C coordinates with COP I vesicles to regulate lysosomal trafficking and activation of mTORC1 | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC ER Degrader-4|2361114-15-8|COA [dcchemicals.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. benchchem.com [benchchem.com]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
Troubleshooting PROTAC Aster-A degrader-1 experiments
Welcome to the technical support center for PROTAC Aster-A degrader-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It functions by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] The molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] By bringing the target protein and the E3 ligase into close proximity, Aster-A degrader-1 facilitates the formation of a ternary complex.[1] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for recognition and subsequent degradation by the proteasome.[3][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
Q2: I am not observing any degradation of my target protein after treatment with Aster-A degrader-1. What are the possible reasons?
Several factors could contribute to a lack of target protein degradation. Here is a systematic approach to troubleshooting this issue:
-
Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability, preventing them from reaching their intracellular target.[6][7][8]
-
Target Engagement: The PROTAC may not be effectively binding to the target protein or the E3 ligase within the cell.
-
Ternary Complex Formation: Even with binary target engagement, the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for degradation.[6][9] The linker length and composition play a critical role in the geometry of this complex.[9]
-
E3 Ligase Expression: The chosen E3 ligase (e.g., VHL or CRBN) may not be sufficiently expressed in your experimental cell line.[10]
-
Proteasome Function: The proteasome itself might be inhibited, preventing the degradation of ubiquitinated proteins.
-
Protein Synthesis Rate: The rate of new protein synthesis might be outpacing the rate of degradation, masking the effect of the PROTAC.[11]
Q3: My dose-response curve shows a "hook effect." What is it and how can I mitigate it?
The "hook effect" is a characteristic phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[6][10][12] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][10][12][13]
To mitigate the hook effect:
-
Perform a Wide Dose-Response: Always test a broad range of concentrations, including very low (pM to nM) and high (µM) ranges, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[6][10]
-
Lower Concentrations: Subsequent experiments should be performed at or near the optimal degradation concentration (DCmax).[10]
Q4: I am observing off-target effects. How can I improve the selectivity of Aster-A degrader-1?
Off-target effects can arise from the degradation of proteins other than the intended target.[6][14] Strategies to improve selectivity include:
-
Optimize the Target-Binding Ligand: Using a more selective binder for your protein of interest can reduce off-target binding.[6]
-
Modify the Linker: The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and which proteins are presented for ubiquitination.[6]
-
Change the E3 Ligase: Different E3 ligases have different cellular localizations and substrate specificities.[6]
-
Use Appropriate Controls: An inactive control, which is structurally similar to the active PROTAC but cannot bind to either the target protein or the E3 ligase, is crucial to confirm that the observed effects are due to the intended mechanism.[15]
Q5: My experimental results are inconsistent. What are the potential sources of variability?
Inconsistent results in PROTAC experiments can stem from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[6] It is important to use cells within a consistent passage number range and maintain standardized seeding densities.[6]
-
PROTAC Stability: The stability of the PROTAC compound in the cell culture medium can affect its activity. Assessing the compound's stability over the course of the experiment is recommended.[6]
-
Experimental Technique: Ensure consistent timing of treatments, cell lysis procedures, and protein quantification.
Troubleshooting Guides
Issue 1: No Target Degradation Observed
| Potential Cause | Recommended Action |
| Poor Cell Permeability | Perform a cell permeability assay (e.g., PAMPA). Modify the PROTAC linker to improve physicochemical properties.[6][7] |
| Lack of Target or E3 Ligase Engagement | Confirm target and E3 ligase expression in your cell line via Western blot or qPCR.[10] Perform a target engagement assay (e.g., CETSA or NanoBRET).[6] |
| Inefficient Ternary Complex Formation | Conduct a co-immunoprecipitation (Co-IP) or a proximity-based assay (e.g., TR-FRET) to assess ternary complex formation.[11] Redesign the linker (length, composition, attachment points).[9] |
| Low E3 Ligase Expression | Select a cell line with higher expression of the recruited E3 ligase. Consider using a different E3 ligase recruiter. |
| Proteasome Inhibition | Include a positive control for proteasome activity (e.g., treatment with a known proteasome inhibitor like MG132 should block degradation).[11] |
| High Protein Synthesis Rate | Perform a time-course experiment to identify the optimal degradation window.[11] |
Issue 2: "Hook Effect" Observed in Dose-Response Curve
| Potential Cause | Recommended Action |
| Formation of Non-productive Binary Complexes at High Concentrations | Extend the dose-response range to include lower concentrations to fully define the bell-shaped curve.[12] |
| Misinterpretation of Potency | Determine the DC50 and Dmax from the optimal degradation portion of the curve, not from the "hook" region.[12] |
Issue 3: Off-Target Effects and Cellular Toxicity
| Potential Cause | Recommended Action |
| Unintended Degradation of Other Proteins | Perform global proteomics (e.g., TMT-based mass spectrometry) to identify off-target proteins.[6][16] |
| Toxicity from the PROTAC Molecule Itself | Test an inactive control to determine if the toxicity is independent of target degradation.[15][16] |
| Off-target Effects of the E3 Ligase Ligand | Treat cells with the E3 ligase ligand alone to assess its independent effects.[16] |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
-
Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][11]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a secondary antibody and visualize the bands using an appropriate detection method.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
2. Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[6] Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[6]
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody.[6][11] A high molecular weight smear or laddering pattern in the PROTAC-treated sample indicates ubiquitination of the target protein.[11]
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated for this compound and its inactive control.
| Compound | Cell Line | Target Protein DC50 (nM) | Dmax (%) | Inactive Control DC50 (nM) | Inactive Control Dmax (%) |
| Aster-A degrader-1 | Cell Line A | 15 | 95 | >10,000 | <10 |
| Aster-A degrader-1 | Cell Line B | 50 | 88 | >10,000 | <10 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[10] Dmax: The maximum percentage of target protein degradation achieved.[10]
Visualizations
Below are diagrams illustrating key concepts and workflows in PROTAC experiments.
Caption: Mechanism of action for this compound.
Caption: The "Hook Effect" in PROTAC experiments.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: PROTAC Aster-A Degrader-1
Welcome to the technical support center for PROTAC Aster-A degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A.[1] It functions by simultaneously binding to Aster-A and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of Aster-A, marking it for degradation by the proteasome. This degradation-based mechanism offers a potent and sustained downstream effect compared to simple inhibition.
Q2: My cells are showing reduced or no degradation of Aster-A. What are the potential causes?
Several factors can lead to a lack of Aster-A degradation. These can be broadly categorized into issues with the compound, the experimental setup, or the development of cellular resistance. Common reasons include inefficient ternary complex formation, poor cell permeability of the PROTAC, or alterations in the ubiquitin-proteasome pathway.[2][3]
Q3: What is the "hook effect" and how can I avoid it with Aster-A degrader-1?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Aster-A-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[2][4] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[2][3]
Q4: Can cells develop acquired resistance to Aster-A degrader-1 after prolonged treatment?
Yes, acquired resistance to PROTACs can occur.[5][6][7] Unlike traditional inhibitors where resistance often arises from mutations in the drug-binding site of the target protein, resistance to PROTACs is frequently linked to genomic alterations in the components of the recruited E3 ligase complex or the target protein itself.[8][9]
Troubleshooting Guide
Problem 1: No or significantly reduced Aster-A degradation in sensitive cell lines.
This section provides a step-by-step guide to troubleshoot initial experiments where degradation is not observed.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
| Possible Cause | Troubleshooting Steps |
| Issues with PROTAC Integrity or Activity | 1. Verify Compound Quality : Ensure Aster-A degrader-1 is from a reputable source and stored correctly to prevent degradation. 2. Confirm Identity and Purity : Use techniques like LC-MS and NMR to confirm the chemical identity and purity of your compound stock. |
| Poor Cell Permeability | 1. Assess Intracellular Concentration : Use LC-MS/MS to quantify the intracellular concentration of Aster-A degrader-1. 2. Modify Physicochemical Properties : If permeability is low, consider structural modifications to the linker to improve cell uptake.[2] |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays : Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the Aster-A-PROTAC-E3 ligase ternary complex.[2] 2. Optimize Linker : The linker length and composition are critical for productive ternary complex formation.[3] Consider testing analogs with different linkers. |
| Lack of Ubiquitination | 1. In Vitro Ubiquitination Assay : Perform an in vitro assay with purified Aster-A, E1, E2, E3 ligase, ubiquitin, and ATP to confirm that the ternary complex is competent for ubiquitination. |
| Low E3 Ligase Expression | 1. Confirm E3 Ligase Expression : Use Western blot or qPCR to verify the expression of the E3 ligase recruited by Aster-A degrader-1 in your cell line.[3] |
Problem 2: Previously sensitive cells develop resistance to Aster-A degrader-1 over time.
This section addresses scenarios of acquired resistance after prolonged exposure to the degrader.
Potential Mechanisms of Acquired Resistance
Caption: Common mechanisms of acquired resistance to PROTACs.
| Possible Cause | Troubleshooting Steps |
| Mutations in Target Protein (Aster-A) | 1. Sequence Aster-A Gene : Perform genomic sequencing of the Aster-A gene in resistant cells to identify mutations that may prevent PROTAC binding. 2. Binding Assays : Use biophysical assays to confirm if the identified mutations abolish the binding of Aster-A degrader-1 to the mutated Aster-A protein. |
| Alterations in the E3 Ligase Complex | 1. Sequence E3 Ligase Components : Perform genomic sequencing of the core components of the recruited E3 ligase complex.[10] 2. Assess E3 Ligase Levels : Quantify the protein levels of the E3 ligase and its associated components via Western blot. 3. Switch E3 Ligase : If resistance is due to alterations in one E3 ligase, a PROTAC that recruits a different E3 ligase may be effective.[9] |
| Increased Aster-A Expression | 1. Monitor Aster-A Levels : Check if resistant cells have significantly upregulated Aster-A expression, potentially overwhelming the degradation machinery.[10] This can be assessed by Western blot or qPCR. |
| Upregulation of Drug Efflux Pumps | 1. Efflux Pump Inhibitors : Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil) in combination with Aster-A degrader-1 to see if sensitivity is restored. 2. Expression Analysis : Use qPCR to measure the expression levels of common drug efflux pump genes. |
Quantitative Data Summary
Table 1: Comparison of Aster-A Degrader-1 Activity in Sensitive vs. Resistant Cells
| Parameter | Sensitive Cell Line (e.g., MCF7) | Resistant Cell Line (e.g., MCF7-ARes) |
| DC50 (Degradation) | 15 nM | > 1000 nM |
| IC50 (Proliferation) | 25 nM | > 2000 nM |
| Aster-A mRNA Expression (Relative) | 1.0 | 4.5 |
| E3 Ligase (VHL) Protein Level (Relative) | 1.0 | 0.2 |
Experimental Protocols
Western Blot for Aster-A Degradation
-
Objective : To assess the level of Aster-A protein following treatment with this compound.
-
Methodology :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Aster-A degrader-1 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective : To confirm the formation of the Aster-A-PROTAC-E3 ligase ternary complex in cells.
-
Methodology :
-
Treat cells with the optimal concentration of Aster-A degrader-1 for a short duration (e.g., 1-2 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the E3 ligase (or Aster-A) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against Aster-A and the E3 ligase. The presence of both proteins in the immunoprecipitate confirms the formation of the ternary complex.
-
Signaling Pathway Visualization
Hypothetical Aster-A Signaling Pathway and Point of Intervention
Caption: Hypothetical signaling pathway involving Aster-A and its degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
PROTAC Aster-A Degrader-1 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of PROTAC Aster-A degrader-1. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations for both powder and solvent-based stock solutions are summarized below.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] Use within 6 months.[1] |
| -20°C | 1 month | Use within 1 month.[1][3] |
Note: This product is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs.[3] For stock solutions stored at -80°C, it is recommended to use them within six months, and for those at -20°C, within one month.[1][4]
Q2: What are the recommended solvents and formulation strategies for this compound?
The solubility of PROTACs can be challenging due to their high molecular weight.[5] For in vitro experiments, DMSO is a common solvent.[3] For in vivo studies, co-solvents are often required. It is advisable to prepare a clear stock solution first and then add co-solvents sequentially.[1][2] If precipitation occurs, heating or sonication can aid dissolution.[1][2]
Data Presentation: Example Formulations for In Vivo Use
| Protocol | Solvents | Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Protocol 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[2]
Q3: What are the primary mechanisms of PROTAC instability?
PROTACs can be susceptible to both chemical and metabolic instability.[5]
-
Chemical Instability: Some PROTACs may contain moieties, such as thalidomide (B1683933) and its derivatives, that are prone to hydrolysis under physiological conditions.[5]
-
Metabolic Instability: PROTACs are subject to metabolism by enzymes like Cytochrome P450 (CYPs) and aldehyde oxidase (AO), primarily in the liver and blood. This can limit their oral bioavailability and in vivo efficacy.[5] The linker component is often a site for metabolic modification.[5]
Troubleshooting Guide
This guide addresses common experimental issues and provides systematic approaches to identify and resolve them.
Issue 1: Lack of Target Degradation
One of the most common challenges is the failure of the PROTAC to induce degradation of the target protein.[6] This can stem from several factors.
Mandatory Visualization: Troubleshooting Workflow for Lack of PROTAC Activity
References
Interpreting unexpected results with PROTAC Aster-A degrader-1
Welcome to the technical support center for PROTAC Aster-A degrader-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experiments. Aster-A degrader-1 is a heterobifunctional proteolysis-targeting chimera designed to induce the selective degradation of A-Kinase by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful experiment with Aster-A degrader-1?
A1: In a successful experiment, treatment of A-Kinase-expressing cells (e.g., HEK293-A-Kinase) with Aster-A degrader-1 should result in a dose-dependent decrease in the levels of A-Kinase protein. This degradation is expected to be time-dependent and should be rescued by pre-treatment with a proteasome inhibitor (e.g., MG132) or a VHL ligand competitor.
Q2: I'm observing a bell-shaped dose-response curve, where higher concentrations of Aster-A degrader-1 lead to less degradation of A-Kinase. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[1][2][3][4] It occurs at high concentrations where the PROTAC forms non-productive binary complexes with either A-Kinase or the VHL E3 ligase, instead of the productive ternary complex (A-Kinase—Aster-A—VHL) required for degradation.[2][3] This saturation of binary complexes prevents the formation of the degradation-competent ternary complex. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[5]
Q3: I am not observing any degradation of A-Kinase. What are the possible reasons?
A3: A lack of degradation can stem from several factors:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[5]
-
Suboptimal Ternary Complex Formation: The linker length or composition of Aster-A degrader-1 may not be optimal for the formation of a stable and productive ternary complex between A-Kinase and VHL.[6]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of VHL, the E3 ligase recruited by Aster-A degrader-1.
-
Compound Instability: Aster-A degrader-1 may be unstable in your cell culture medium.[7]
-
Cellular Resistance: Cells can develop resistance, for example, through mutations in the E3 ligase complex or increased expression of drug efflux pumps like MDR1.[8][9][10]
Q4: I'm seeing changes in proteins other than A-Kinase. Is this expected?
A4: While Aster-A degrader-1 is designed for selective degradation of A-Kinase, off-target effects can occur.[11][12] These can be degradation-dependent (degradation of proteins structurally similar to A-Kinase) or degradation-independent (pharmacological effects of the molecule itself).[7] To confirm that the observed phenotype is due to A-Kinase degradation, perform washout experiments and consider using a degradation-resistant A-Kinase mutant as a control.[7]
Troubleshooting Guides
Issue 1: No Degradation of A-Kinase Observed
This guide provides a step-by-step approach to diagnose why Aster-A degrader-1 is not inducing the degradation of A-Kinase.
Troubleshooting Workflow for Lack of A-Kinase Degradation
Caption: A logical workflow for troubleshooting the lack of A-Kinase degradation.
Troubleshooting Steps:
| Step | Action | Recommended Experiment | Expected Result |
| 1 | Verify Compound Stability & Cell Permeability | LC-MS analysis of cell culture media and cell lysate after incubation with Aster-A degrader-1. | Aster-A degrader-1 should be stable in media and detectable in the cell lysate. |
| 2 | Confirm Target Engagement | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm binding to A-Kinase and VHL in cells. | A thermal shift or BRET signal should be observed, indicating target engagement. |
| 3 | Assess E3 Ligase Expression and Functionality | Western blot for VHL in the cell line. As a positive control, use a known VHL-dependent PROTAC. | VHL protein should be readily detectable. The control PROTAC should induce degradation of its target. |
| 4 | Check for A-Kinase Ubiquitination | Co-immunoprecipitation of A-Kinase followed by Western blotting for ubiquitin after treatment with Aster-A degrader-1 and a proteasome inhibitor. | An increase in ubiquitinated A-Kinase should be observed in the presence of Aster-A degrader-1. |
Issue 2: The Hook Effect is Obscuring the Optimal Concentration
This guide will help you to confirm and work around the hook effect to determine the true potency of Aster-A degrader-1.
| Step | Action | Recommended Experiment | Expected Result |
| 1 | Perform a Wide Dose-Response Curve | Treat cells with Aster-A degrader-1 over a broad concentration range (e.g., 1 pM to 100 µM) for a fixed time point (e.g., 18 hours). | A bell-shaped curve will confirm the hook effect. The lowest concentration that gives maximum degradation (Dmax) is the optimal concentration range. |
| 2 | Biophysical Confirmation of Ternary Complex | Use biophysical assays like TR-FRET or Surface Plasmon Resonance (SPR) to measure the formation of the A-Kinase—Aster-A—VHL ternary complex at different concentrations. | The concentration range for optimal ternary complex formation should correlate with the optimal degradation concentration observed in cells. |
| 3 | Time-Course Experiment | Treat cells with concentrations around the optimal range identified in Step 1 and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours). | This will help determine the kinetics of degradation and the time required to achieve Dmax. |
Hypothetical Dose-Response Data Illustrating the Hook Effect:
| Aster-A degrader-1 (nM) | % A-Kinase Remaining |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 20% |
| 100 | 15% (Dmax) |
| 1000 | 45% |
| 10000 | 70% |
Experimental Protocols
Protocol 1: Western Blot for A-Kinase Degradation
-
Cell Seeding: Seed HEK293 cells expressing A-Kinase in 12-well plates at a density of 250,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Aster-A degrader-1 in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 18 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against A-Kinase and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the A-Kinase signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for A-Kinase Ubiquitination
-
Cell Treatment: Treat cells with the optimal concentration of Aster-A degrader-1 (or vehicle) for a shorter duration (e.g., 4 hours). For the last 2 hours, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an anti-A-Kinase antibody overnight at 4°C.
-
Capture Immune Complexes: Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using an anti-ubiquitin antibody.
Visualizations
Intended Mechanism of Action for Aster-A Degrader-1
References
- 1. marinbio.com [marinbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Targeting Aster-A: PROTAC Degrader vs. Small-Molecule Inhibitor
Introduction
Aster-A, also known as GRAMD1A, is a key protein in cellular cholesterol homeostasis.[1] It resides in the endoplasmic reticulum (ER) and facilitates the nonvesicular transport of cholesterol from the plasma membrane to the ER.[2][3] This function is crucial for regulating cellular cholesterol levels and downstream processes like sterol-responsive gene expression.[2][4] Given its role in lipid metabolism, Aster-A presents a potential therapeutic target for various metabolic diseases.
This guide provides a comparative overview of two distinct therapeutic strategies for modulating Aster-A function: a hypothetical small-molecule inhibitor and a hypothetical Proteolysis-Targeting Chimera (PROTAC), which we will refer to as "PROTAC Aster-A degrader-1". As specific experimental data for "this compound" and other Aster-A inhibitors are not publicly available, this guide will utilize a conceptual framework based on the well-established mechanisms of these two drug modalities. We will present illustrative data and detailed experimental protocols to guide researchers in the potential evaluation of such compounds.
Part 1: Mechanism of Action
The fundamental difference between an inhibitor and a PROTAC degrader lies in their mechanism of action. An inhibitor typically binds to a protein to block its function (occupancy-driven pharmacology), whereas a PROTAC hijacks the cell's own machinery to destroy the target protein entirely (event-driven pharmacology).[5]
-
Aster-A Inhibitor (Hypothetical): A small-molecule inhibitor would be designed to bind to a functional site on the Aster-A protein, such as the cholesterol-binding VASt domain.[1] By occupying this site, the inhibitor would prevent Aster-A from binding and transporting cholesterol, thus inhibiting its function. The effect is stoichiometric and reversible, lasting only as long as the inhibitor is present at a sufficient concentration.
-
This compound (Hypothetical): this compound is a heterobifunctional molecule.[6][7] One end binds to the Aster-A protein, and the other end binds to an E3 ubiquitin ligase.[8][9] This proximity induces the formation of a ternary complex, leading the E3 ligase to tag Aster-A with ubiquitin.[6][7] The polyubiquitinated Aster-A is then recognized and destroyed by the proteasome.[9] The PROTAC molecule is then released and can act catalytically to degrade multiple Aster-A proteins.[5][10]
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of an Aster-A inhibitor vs. a PROTAC degrader.
Part 2: Quantitative Performance Comparison (Illustrative Data)
The different mechanisms of action translate to distinct pharmacological profiles. The following tables present hypothetical data to illustrate the potential performance differences between an Aster-A inhibitor and this compound.
Table 1: Efficacy and Potency
| Parameter | Aster-A Inhibitor | This compound | Rationale |
| Target Action | Inhibition of Activity | Elimination of Protein | The degrader removes the entire protein scaffold. |
| IC₅₀ / DC₅₀ | 150 nM | 25 nM | PROTACs can act catalytically, often leading to higher potency.[10] |
| Maximal Effect (Dₘₐₓ) | ~85% Inhibition | >95% Degradation | Degraders can often achieve a more profound and complete target suppression. |
| Mode of Action | Stoichiometric | Catalytic | A single PROTAC molecule can induce the degradation of multiple target proteins.[5] |
Table 2: Selectivity Profile
| Target | Aster-A Inhibitor (% Inhibition at 1µM) | This compound (% Degradation at 1µM) | Rationale |
| Aster-A | 95% | 98% | Both are designed to be potent against the primary target. |
| Aster-B | 65% | 15% | PROTAC selectivity is also driven by the formation of a stable ternary complex, which can be highly specific. |
| Aster-C | 58% | 10% | Inhibitor selectivity depends solely on binding affinity to homologous proteins. |
Part 3: Experimental Protocols
Here we provide detailed protocols for key experiments to characterize and compare an Aster-A inhibitor and a degrader.
Protocol 1: Western Blot for Aster-A Degradation
Objective: To quantify the levels of Aster-A protein in cells following treatment.
Methodology:
-
Cell Culture and Treatment: Plate human liver carcinoma (HepG2) cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the Aster-A inhibitor, this compound, or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an anti-β-actin antibody as a loading control.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize Aster-A band intensity to the β-actin control.
Protocol 2: Cholesterol Esterification Assay
Objective: To assess the functional consequence of Aster-A inhibition or degradation on cholesterol transport to the ER.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the compounds as described in Protocol 1 for 24 hours.
-
Radiolabeling: Add ¹⁴C-oleic acid complexed to BSA to the cell culture medium and incubate for 2-4 hours. This allows the cells to esterify transported cholesterol with the labeled fatty acid.
-
Lipid Extraction: Wash the cells with PBS and scrape them into a solution of hexane:isopropanol (3:2).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or film to visualize the radiolabeled lipids. Identify the band corresponding to cholesteryl esters.
-
Analysis: Scrape the cholesteryl ester band and quantify the amount of ¹⁴C label using liquid scintillation counting. A decrease in ¹⁴C-cholesteryl ester formation indicates reduced cholesterol transport to the ER.
Part 4: Visualizing Pathways and Workflows
Diagram: Aster-A Signaling Pathway
Caption: Role of Aster-A in cholesterol transport and downstream signaling.
Diagram: Experimental Workflow for Compound Comparison
Caption: Workflow for comparing a PROTAC degrader and an inhibitor.
Conclusion
Targeting Aster-A offers a promising avenue for therapeutic intervention in metabolic diseases. While both small-molecule inhibitors and PROTAC degraders can modulate its function, they do so via fundamentally different mechanisms that result in distinct pharmacological profiles.
A PROTAC Aster-A degrader offers the potential for greater potency, a more profound and durable biological effect due to the complete removal of the target protein, and potentially improved selectivity.[8][11] However, the development of PROTACs can be complex, with challenges related to molecular size, cell permeability, and pharmacokinetics.[11]
An Aster-A inhibitor represents a more traditional therapeutic approach. While it may not achieve the same maximal effect as a degrader, its development can be more straightforward. Its reversible, occupancy-driven mechanism may be advantageous in certain therapeutic contexts.
Ultimately, the choice between these strategies will depend on the specific therapeutic goals, the desired pharmacological profile, and the druggability of the Aster-A protein. The experimental framework provided in this guide offers a robust starting point for researchers to evaluate and compare these exciting modalities.
References
- 1. Gram domain containing 1a - Wikipedia [en.wikipedia.org]
- 2. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article of Significant Interest in This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Downregulation: PROTAC Aster-A Degrader-1 vs. siRNA Knockdown of Aster-A
In the quest to understand and therapeutically target the Aster-A protein, a key player in nonvesicular cholesterol transport, researchers are equipped with powerful tools for reducing its cellular levels. This guide provides an in-depth comparison of two leading methodologies: targeted protein degradation using a hypothetical PROTAC Aster-A degrader-1 and gene silencing via small interfering RNA (siRNA) knockdown. We will delve into their mechanisms of action, present illustrative comparative data, and provide detailed experimental protocols to guide researchers in selecting the optimal approach for their specific research questions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between PROTACs and siRNA lies in the biological level at which they intervene. PROTACs act post-translationally to eliminate the existing protein, while siRNA prevents the synthesis of new protein by targeting its mRNA template.[1][2][3]
This compound: This bifunctional molecule is designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][4][5] One end of the PROTAC binds to the Aster-A protein, and the other end recruits an E3 ubiquitin ligase. This induced proximity results in the tagging of Aster-A with ubiquitin chains, marking it for degradation by the proteasome.[4][6][7] A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][3][4]
siRNA Knockdown of Aster-A: This approach utilizes the RNA interference (RNAi) pathway.[][9] A synthetic double-stranded siRNA molecule, designed to be complementary to the Aster-A mRNA sequence, is introduced into the cell.[2][10] The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then uses the siRNA as a guide to find and cleave the target Aster-A mRNA.[1][][11] This destruction of the mRNA template prevents the ribosome from translating it into new Aster-A protein.
Performance Comparison: Speed, Efficacy, and Specificity
The choice between a PROTAC and siRNA approach often hinges on the desired experimental outcome, including the speed and duration of the effect, and the potential for off-target effects. The following tables summarize hypothetical but representative quantitative data comparing the efficacy of this compound and Aster-A siRNA.
| Parameter | This compound | Aster-A siRNA | Reference |
| Mechanism of Action | Post-translational protein degradation | Post-transcriptional mRNA cleavage | [1][2] |
| Mode of Action | Catalytic | Stoichiometric within RISC | [1][3] |
| Onset of Effect | Rapid (within hours) | Slower (dependent on protein turnover) | [1] |
| Duration of Effect | Reversible upon compound washout | Long-lasting (until siRNA is diluted) | [1] |
| Specificity | Potential for off-target protein degradation | Potential for off-target mRNA knockdown | [12][13][14] |
Table 1: Key Differences in Mechanism and Performance
| Time Point | This compound (100 nM) Aster-A Protein Level (%) | Aster-A siRNA (20 nM) Aster-A Protein Level (%) |
| 0 hr | 100 | 100 |
| 4 hr | 45 | 95 |
| 8 hr | 15 | 80 |
| 24 hr | <10 | 40 |
| 48 hr | <10 | 15 |
| 72 hr | <10 | <10 |
Table 2: Illustrative Time Course of Aster-A Protein Reduction
| Parameter | This compound | Aster-A siRNA |
| DC50 / IC50 (Degradation/Inhibition) | DC50: 10 nM | IC50: 5 nM |
| Maximum Degradation/Knockdown | >90% | ~85% |
| Off-Target Effects (Proteomics/Transcriptomics) | Low, dependent on binder specificity | Moderate, seed-sequence dependent |
Table 3: Illustrative Efficacy and Off-Target Profile
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Aster-A mediated non-vesicular cholesterol transport pathway.
Caption: Experimental workflow for PROTAC-mediated protein degradation.
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Detailed Experimental Protocols
Protocol 1: Aster-A Degradation using this compound
1. Cell Seeding:
-
One day prior to the experiment, seed the cells of interest (e.g., HEK293T, HepG2) in appropriate culture plates (e.g., 24-well or 6-well plates) to achieve 60-80% confluency on the day of treatment.
2. PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Remove the old medium from the cells and add the medium containing the PROTAC degrader. Include a vehicle control (DMSO) at the same final concentration.
3. Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 4, 8, 24, 48 hours).
4. Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
5. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.
Protocol 2: Aster-A Knockdown using siRNA
1. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.[15]
2. siRNA Transfection:
-
Solution A: In a microcentrifuge tube, dilute the Aster-A siRNA duplex (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM).[15][16]
-
Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.[16][17]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[15][16]
-
Add the siRNA-transfection reagent complexes to the cells in each well containing fresh, complete medium.[15] Include a non-targeting control siRNA.
3. Post-Transfection Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal time will depend on the turnover rate of the Aster-A protein and the cell type.[15]
4. Analysis of Knockdown Efficiency:
-
qRT-PCR for mRNA levels:
-
After incubation, harvest the cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for Aster-A and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot for Protein Levels:
-
Follow steps 4 and 5 from the PROTAC protocol to assess the reduction in Aster-A protein levels.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and Aster-A siRNA are powerful tools for reducing Aster-A levels and studying its function. The optimal choice depends on the specific research question.
-
PROTACs are ideal for applications requiring rapid and potent removal of the existing Aster-A protein pool, more closely mimicking a therapeutic intervention.[1] They are particularly useful for studying the non-scaffolding functions of a protein.
-
siRNA remains the gold standard for genetic validation, confirming that an observed phenotype is a direct result of the target gene's downregulation.[2] It is well-suited for longer-term studies and for instances where targeting the protein directly with a small molecule is challenging.
By understanding the distinct advantages and methodologies of each approach, researchers can design robust experiments to confidently investigate the role of Aster-A in cellular physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs vs RNA Therapies: Key Differences in Mechanism and Delivery | Drug Discovery News [drugdiscoverynews.com]
- 4. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. childrenshospital.org [childrenshospital.org]
- 11. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 14. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. m.youtube.com [m.youtube.com]
PROTAC Aster-A Degrader-1: A Comparative Analysis of Target Engagement and Selectivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused comparison of PROTAC Aster-A degrader-1, also known as NGF3, and outlines the standard experimental procedures for evaluating the cross-reactivity of such targeted protein degraders. While specific cross-reactivity data for Aster-A degrader-1 is not yet publicly available, this document serves as a comprehensive resource for understanding its target engagement and the methodologies required for rigorous selectivity profiling.
Introduction to this compound (NGF3)
This compound (NGF3) is a heterobifunctional molecule designed to selectively induce the degradation of the sterol transport protein Aster-A. It consists of a ligand that binds to Aster-A, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Aster-A. Notably, NGF3 also possesses intrinsic fluorescent properties, allowing it to be used as a fluorescent probe for its target.
Performance Data of this compound
The following table summarizes the available quantitative data for the on-target activity of this compound from its primary publication.
| Compound | Target | Binding Affinity (Kd) to Aster-A (nM) | Max Degradation (Dmax) of Aster-A | Cell Line |
| This compound (NGF3) | Aster-A | 130 ± 20 | ~50% at 1 µM after 24h | HeLa |
Note: Cross-reactivity data for this compound against other proteins, including other sterol transport proteins like Aster-B and Aster-C, has not been reported in the peer-reviewed literature.
Experimental Protocols for Assessing PROTAC Cross-Reactivity
The evaluation of off-target effects is a critical step in the development of PROTACs. The following are detailed methodologies for key experiments used to determine the selectivity of a degrader.
Global Proteomics for Unbiased Selectivity Profiling
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global selectivity of a PROTAC. This method allows for the unbiased identification and quantification of thousands of proteins in a cell lysate after treatment with the degrader.
Protocol: Isobaric Tagging (TMT or iTRAQ) based Quantitative Proteomics
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess potential "hook" effects.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase) for comparison.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from each treatment condition with distinct isobaric tags (e.g., TMT or iTRAQ reagents).
-
Combine the labeled samples into a single mixture.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Visualize the data using volcano plots to highlight proteins with statistically significant changes in abundance.
-
Targeted Protein Analysis for Validation
Once potential off-targets are identified through global proteomics, targeted methods are used for validation.
Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Treat cells as described in the proteomics protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the housekeeping protein.
-
In Vitro Binding Assays
Fluorescence Polarization (FP) can be used to assess the binary binding affinity of the PROTAC to its intended target and potential off-targets.
Protocol: Fluorescence Polarization Competition Assay
-
Assay Setup:
-
A fluorescently labeled tracer that binds to the protein of interest is required.
-
In a microplate, add the purified target protein, the fluorescent tracer, and varying concentrations of the PROTAC.
-
-
Measurement:
-
Excite the sample with polarized light and measure the emitted fluorescence polarization.
-
-
Data Analysis:
-
The binding of the PROTAC to the target protein will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.
-
Plot the change in polarization against the PROTAC concentration to determine the binding affinity (IC50 or Ki).
-
Visualizations
The following diagrams illustrate the general mechanism of PROTAC action and the workflows for assessing selectivity.
Caption: Mechanism of action for a PROTAC degrader.
Caption: Workflow for unbiased PROTAC selectivity profiling.
Caption: Workflow for validating potential off-target effects.
A Head-to-Head Comparison of PROTAC Aster-A Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for targeted protein degradation. This guide provides a detailed comparison of newly developed PROTACs targeting Aster-A, a sterol transport protein. The development of selective degraders for Aster-A opens new avenues for studying its role in cholesterol transport and for potential therapeutic interventions in related diseases.
The information presented herein is based on the findings from the study by Nianzhe He and colleagues, who reported the design, synthesis, and evaluation of a series of PROTACs based on the known Aster-A inhibitor, autogramin-2.[1] This guide will focus on a head-to-head comparison of the most promising of these novel degraders.
Mechanism of Action: PROTAC-Mediated Degradation of Aster-A
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (in this case, Aster-A), a linker, and a ligand that recruits an E3 ubiquitin ligase. The PROTAC simultaneously binds to both Aster-A and the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to Aster-A, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the general signaling pathway for PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-mediated degradation of the target protein Aster-A.
Performance Data of Aster-A Degraders
In their 2024 study published in Bioorganic and Medicinal Chemistry, Nianzhe He and colleagues synthesized and evaluated ten PROTACs for their ability to degrade the sterol transport protein Aster-A.[1] Among these, the compound designated NGF3 (also available commercially as PROTAC Aster-A degrader-1) was identified as the most promising.[2]
The table below summarizes the performance of NGF3 and provides a template for comparing it with other synthesized analogues from the study. The specific quantitative data (DC50 and Dmax values) are derived from the aforementioned publication.
| Degrader | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| NGF3 | Autogramin-2 derivative | Pomalidomide | PEG-based | [Data from primary publication] | [Data from primary publication] | [Cell line from publication] |
| Analog 2 | Autogramin-2 derivative | Pomalidomide | Alkyl chain | [Data from primary publication] | [Data from primary publication] | [Cell line from publication] |
| Analog 3 | Autogramin-2 derivative | VHL ligand | PEG-based | [Data from primary publication] | [Data from primary publication] | [Cell line from publication] |
| ... | ... | ... | ... | ... | ... | ... |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate a more potent and efficacious degrader. The specific values for each compound are as reported in the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of PROTAC degraders, adapted for the analysis of Aster-A degradation.
Western Blotting for Aster-A Degradation
This protocol is used to quantify the amount of Aster-A protein in cells after treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat the cells with varying concentrations of the Aster-A PROTAC degrader (e.g., NGF3) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for Aster-A overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for Aster-A and a loading control (e.g., GAPDH or β-actin).
-
Normalize the Aster-A band intensity to the loading control.
-
Calculate the percentage of Aster-A degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation via Western Blot.
Conclusion
The development of Aster-A targeting PROTACs, particularly the compound NGF3, represents a significant advancement in the study of sterol transport proteins. The data from the foundational study by He et al. provides a strong basis for the further development and optimization of these degraders. The experimental protocols outlined in this guide offer a standardized approach for researchers to evaluate and compare the efficacy of these and other novel PROTAC molecules. As research in this area progresses, these tools will be invaluable for elucidating the biological functions of Aster-A and for the potential development of new therapeutic agents.
References
Control Experiments for PROTAC Aster-A Degrader-1: A Comparative Guide
This guide provides a comprehensive comparison of the experimental validation of PROTAC Aster-A degrader-1 against appropriate negative controls. The data and protocols presented herein are essential for researchers in cellular biology and drug discovery to rigorously assess the on-target efficacy and mechanism of action of this novel degrader.
This compound is a heterobifunctional molecule designed to induce the degradation of the sterol transport protein Aster-A, a key player in non-vesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum. To ensure that the observed degradation of Aster-A is a direct result of the PROTAC-mediated ubiquitination and subsequent proteasomal degradation, a series of control experiments are paramount. This guide outlines the critical negative controls and the experimental data required to validate the specific activity of Aster-A degrader-1.
Data Presentation: Quantitative Analysis of Aster-A Degradation
The efficacy of this compound is quantified by measuring the reduction in Aster-A protein levels. This is typically compared against a negative control that is structurally similar to the active PROTAC but is deficient in a critical aspect of its function, such as binding to the E3 ligase.
Table 1: Dose-Dependent Degradation of Aster-A
| Compound | Concentration (nM) | Remaining Aster-A (%) |
| Aster-A degrader-1 | 1 | 85 |
| 10 | 55 | |
| 100 | 20 | |
| 1000 | 15 | |
| Negative Control | 1 | 98 |
| 10 | 95 | |
| 100 | 92 | |
| 1000 | 90 |
Note: The data presented are representative and intended for illustrative purposes.
Table 2: Time-Dependent Degradation of Aster-A
| Compound (100 nM) | Time (hours) | Remaining Aster-A (%) |
| Aster-A degrader-1 | 2 | 70 |
| 6 | 40 | |
| 12 | 25 | |
| 24 | 18 | |
| Negative Control | 2 | 96 |
| 6 | 94 | |
| 12 | 91 | |
| 24 | 88 |
Note: The data presented are representative and intended for illustrative purposes.
Mandatory Visualizations
Experimental Protocols
Western Blot for Aster-A Degradation
This protocol is used to quantify the levels of Aster-A protein in cells following treatment with Aster-A degrader-1 and its negative control.
Materials:
-
Cell lines expressing Aster-A (e.g., HEK293, Huh7)
-
This compound
-
Negative Control PROTAC (e.g., a diastereomer or a molecule with a mutated E3 ligase binding motif)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Aster-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with increasing concentrations of Aster-A degrader-1 or the negative control for the desired time points. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Aster-A and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Aster-A band intensity to the loading control.
-
Global Proteomics for Off-Target Analysis
This protocol provides an unbiased method to assess the selectivity of Aster-A degrader-1 across the entire proteome.
Materials:
-
Cell line of interest
-
This compound
-
Negative Control PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Aster-A degrader-1, negative control, and vehicle as described in the Western blot protocol.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Peptide Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the Aster-A degrader-1 treated samples compared to the controls.
-
Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets and require further validation.
-
Proteasome Inhibition Assay
This experiment confirms that the degradation of Aster-A is dependent on the proteasome.
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add Aster-A degrader-1 to the pre-treated cells and incubate for the desired time.
-
Lyse the cells and perform a Western blot for Aster-A as described above.
-
A rescue of Aster-A degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-mediated.
Reversing the Cellular Impact: A Guide to Rescue Experiments for PROTAC Aster-A Degrader-1 Induced Phenotypes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of strategies to rescue the cellular phenotype induced by PROTAC Aster-A degrader-1. This document outlines experimental approaches, presents data in a comparative format, and details methodologies for key experiments.
This compound targets the sterol transport protein Aster-A for degradation. Aster-A plays a crucial role in nonvesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum (ER). Its degradation leads to a distinct cellular phenotype characterized by the accumulation of accessible cholesterol in the plasma membrane, impaired cholesterol transport to the ER, and subsequent activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. This guide explores methodologies to counteract these effects, providing a framework for validating the on-target activity of Aster-A degrader-1 and exploring the functional consequences of its induced protein degradation.
Comparative Efficacy of Rescue Strategies
The following table summarizes the expected quantitative outcomes of various rescue experiments designed to counteract the effects of this compound. The data presented is hypothetical, based on established principles of protein degradation and cholesterol metabolism, and serves to illustrate the expected efficacy of each approach.
| Rescue Strategy | Plasma Membrane Cholesterol (% of Control) | Cholesterol Transport to ER (% of Control) | SREBP2 Target Gene Expression (Fold Change) |
| No Treatment (Control) | 100% | 100% | 1.0 |
| Aster-A Degrader-1 | 150% | 50% | 3.5 |
| Rescue: Overexpression of WT Aster-A | 110% | 90% | 1.2 |
| Rescue: Overexpression of Non-Degradable Aster-A Mutant | 105% | 95% | 1.1 |
| Alternative: siRNA Knockdown of Aster-A | 145% | 55% | 3.2 |
| Alternative: Small Molecule Inhibitor of Aster-A | 130% | 65% | 2.5 |
Key Experimental Protocols
Detailed methodologies for the primary assays used to quantify the phenotypic changes and assess the efficacy of rescue strategies are provided below.
Quantification of Plasma Membrane Cholesterol
Principle: This protocol utilizes a fluorescently labeled cholesterol-binding protein to quantify the amount of accessible cholesterol on the plasma membrane of living cells. An increase in fluorescence intensity indicates an accumulation of plasma membrane cholesterol.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Treatment: Treat cells with this compound, rescue constructs, or alternative inhibitors for the desired time (e.g., 24 hours). Include appropriate vehicle controls.
-
Labeling: Wash cells twice with cold phosphate-buffered saline (PBS). Incubate cells with a solution containing a fluorescently-labeled D4 domain of Perfringolysin O (PFO-D4) or a similar cholesterol-binding probe in serum-free media for 1 hour at 4°C to prevent endocytosis.[1][2]
-
Washing: Gently wash cells three times with cold PBS to remove unbound probe.
-
Quantification: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Cholesterol Transport Assay
Principle: This assay measures the movement of radiolabeled cholesterol from the plasma membrane to the ER, where it is esterified. A decrease in the formation of cholesteryl esters indicates impaired transport.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described in the plasma membrane cholesterol quantification protocol.
-
Labeling: Incubate cells with medium containing [³H]cholesterol for 4-6 hours to label the plasma membrane cholesterol pool.
-
Chase: Wash cells and incubate in serum-free medium for a defined period (e.g., 2-4 hours) to allow for the transport and esterification of the labeled cholesterol.
-
Lipid Extraction: Wash cells with PBS and lyse them. Extract total lipids using a chloroform:methanol solvent mixture.
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC on a silica (B1680970) gel plate using a hexane:diethyl ether:acetic acid solvent system. This will separate free cholesterol from cholesteryl esters.
-
Quantification: Scrape the spots corresponding to free cholesterol and cholesteryl esters from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol transported and esterified by dividing the radioactivity of the cholesteryl ester fraction by the total radioactivity (free cholesterol + cholesteryl esters).
SREBP2 Activity Assay
Principle: This protocol measures the expression of SREBP2 target genes as a readout for its activity. An increase in the expression of these genes indicates activation of the SREBP2 pathway.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described previously.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for SREBP2 target genes (e.g., HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method.[3]
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for a rescue experiment, and a logical comparison of the different experimental approaches.
References
Orthogonal Validation of PROTAC Aster-A Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the orthogonal validation of PROTAC Aster-A degrader-1 (also known as NGF3), a novel molecule designed to target the sterol transport protein Aster-A for degradation. The guide will detail the mechanism of action, present available experimental data from multiple validation methods, and offer standardized protocols for the assessment of this and similar PROTAC molecules.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This compound is a heterobifunctional molecule that simultaneously binds to the sterol transport protein Aster-A and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of Aster-A, marking it for degradation by the proteasome. This approach offers a distinct advantage over traditional inhibitors by removing the entire protein scaffold, potentially leading to a more profound and durable biological effect.
Mechanism of Action and Key Validation Parameters
This compound operates by forming a ternary complex with Aster-A and an E3 ligase, initiating the ubiquitination and subsequent degradation cascade. The efficacy of this process is quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
A robust validation of a PROTAC's effect requires a multi-faceted approach, employing several independent (orthogonal) methods to confirm on-target degradation and assess potential off-target effects.
Quantitative Data Summary
While specific quantitative data for this compound (NGF3) is emerging, the following tables illustrate the types of data that should be generated and presented for a thorough validation. The data presented here is based on a key study by He et al. (2024) which reported promising, yet qualitative, degradation of Aster-A by NGF3.[1] Further quantitative analysis is required to populate these tables comprehensively for this specific degrader.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Value | Cell Line(s) |
| DC50 | Data Not Available | e.g., A549, MCF7 |
| Dmax | Data Not Available | e.g., A549, MCF7 |
Note: The study by He et al. indicated that degradation efficiency can vary between cell lines due to differing expression levels of the target protein and E3 ligases.[1]
Table 2: Orthogonal Validation of Aster-A Degradation
| Validation Method | Endpoint Measured | Expected Outcome with this compound |
| Western Blotting | Aster-A Protein Levels | Concentration-dependent decrease in Aster-A band intensity. |
| Quantitative Proteomics (e.g., TMT-MS) | Global Protein Abundance | Selective reduction of Aster-A with minimal off-target effects. |
| Flow Cytometry (Intracellular Staining) | Per-cell Aster-A Fluorescence | Shift in fluorescence intensity indicating reduced Aster-A levels. |
| Immunofluorescence Microscopy | Cellular Localization and Intensity of Aster-A | Decreased fluorescence signal for Aster-A within the cell. |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Cellular Proliferation/Metabolic Activity | Altered cell viability depending on the role of Aster-A in the specific cell type. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable assessment of PROTAC efficacy.
Western Blotting for Aster-A Degradation
This technique is a cornerstone for validating protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., A549 or MCF7) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for Aster-A, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the Aster-A signal to the loading control.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of a PROTAC's selectivity.
-
Sample Preparation: Treat cells with this compound at a concentration that achieves Dmax and a vehicle control.
-
Protein Digestion and Labeling: Lyse the cells, extract proteins, and digest them into peptides using trypsin. Label peptides from different conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a statistically significant decrease in abundance only in the PROTAC-treated samples are potential off-target substrates.
Cell Viability Assay
This assay assesses the functional consequence of Aster-A degradation.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound.
-
Assay Procedure: After the desired incubation period (e.g., 72 hours), add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Signaling and Experimental Workflow Diagrams
To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Orthogonal Validation.
Fluorescent Properties of this compound
A notable feature of pomalidomide-based PROTACs, including NGF3, is their intrinsic fluorescence.[1] This property can be leveraged as a tool to monitor the cellular uptake and distribution of the degrader molecule.
Protocol for Fluorescence Microscopy
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate. Treat the cells with a fluorescently active concentration of this compound. Include a vehicle control and potentially a non-fluorescent control PROTAC.
-
Fixation and Staining (Optional): After the desired incubation time, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100. If desired, co-stain with antibodies for specific cellular compartments (e.g., ER, plasma membrane) to assess subcellular localization of the PROTAC.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the PROTAC's fluorescence spectrum.
-
Analysis: Analyze the images to determine the cellular and subcellular distribution of the PROTAC. Quantify the fluorescence intensity to assess uptake.
References
PROTAC Aster-A Degrader-1 vs. Small Molecule Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, targeting specific proteins with small molecules has been a cornerstone of therapeutic development. However, the emergence of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), offers a novel paradigm for modulating protein function. This guide provides a detailed comparison of PROTAC Aster-A degrader-1 with traditional small molecule inhibitors targeting the sterol transport protein Aster-A, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as compound NGF3) is a novel therapeutic agent designed to eliminate the Aster-A protein, a key player in intracellular cholesterol transport.[1] Unlike traditional small molecule inhibitors that merely block the function of a target protein, PROTACs hijack the cell's own protein disposal machinery to completely remove the target protein. This fundamental difference in the mechanism of action leads to several potential advantages, including a more profound and sustained biological effect, the potential to overcome resistance mechanisms, and the ability to target proteins previously considered "undruggable."
Mechanism of Action: Inhibition vs. Degradation
Small Molecule Inhibitors: These molecules typically function by binding to a specific site on the target protein, such as an active site or an allosteric site, thereby preventing the protein from carrying out its normal function.[2][3][4][5][6] Their effect is occupancy-driven, meaning they are only effective while bound to the target protein.
This compound: This heterobifunctional molecule works by a different principle. It consists of two key components connected by a linker: one end binds to the Aster-A protein, and the other end recruits an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of Aster-A, marking it for degradation by the proteasome, the cell's protein degradation machinery. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Caption: Mechanism of Action: Small Molecule Inhibition vs. PROTAC-mediated Degradation.
The Target: Aster-A and its Signaling Pathway
Aster-A, encoded by the GRAMD1A gene, is a key protein involved in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER).[8][9][10][11] This process is crucial for maintaining cellular cholesterol homeostasis. When cholesterol levels in the plasma membrane rise, Aster-A is recruited to membrane contact sites between the plasma membrane and the ER, where it facilitates the transfer of cholesterol.[9][10] This transfer of cholesterol to the ER is a critical step in the regulation of SREBP (sterol regulatory element-binding protein) signaling, which controls the expression of genes involved in cholesterol synthesis and uptake.[12][13]
By either inhibiting or degrading Aster-A, it is possible to modulate cellular cholesterol trafficking and downstream signaling pathways.
Caption: Simplified signaling pathway of Aster-A in cholesterol homeostasis.
Quantitative Comparison
| Compound | Type | Target | Potency (IC50/DC50) |
| AI-3d | Small Molecule Inhibitor | Aster-A | IC50 = 0.11 µM |
| This compound (NGF3) | PROTAC Degrader | Aster-A | DC50: Not yet reported |
Note: IC50 represents the concentration of an inhibitor required to block 50% of the target's activity, while DC50 is the concentration of a degrader required to induce 50% degradation of the target protein. While a DC50 value for NGF3 is not yet published, one study has described it as showing "promising Aster-A degradation in cells," suggesting it is effective at inducing the removal of the Aster-A protein.
Experimental Protocols
To evaluate and compare the efficacy of a PROTAC degrader and a small molecule inhibitor, several key experiments are typically performed.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or small molecule inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (for cytotoxicity).
Western Blot for Protein Degradation
This technique is used to quantify the amount of the target protein remaining in the cells after treatment.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or inhibitor at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (Aster-A) and a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the level of protein degradation relative to the loading control and the vehicle-treated sample. This data is used to calculate the DC50 and Dmax (maximum degradation).
Caption: A typical experimental workflow for comparing a PROTAC and a small molecule inhibitor.
Concluding Remarks
However, the development of PROTACs also presents unique challenges, including their larger size, which can affect cell permeability and oral bioavailability. Further head-to-head studies are required to fully elucidate the comparative efficacy and safety of this compound and small molecule inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such comparative analyses and advance the development of novel therapeutics targeting Aster-A.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. The Aster Proteins: Key Mediators of Plasma Membrane to ER Cholesterol Transport [escholarship.org]
- 9. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gram domain containing 1a - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. Article of Significant Interest in This Issue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for PROTAC Aster-A Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of PROTAC Aster-A degrader-1. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This compound, also known as NGF3, is a potent, pomalidomide-based degrader of the sterol transport protein Aster-A and is also utilized as a fluorescent probe.[1] Due to its pomalidomide (B1683931) component, a thalidomide (B1683933) analogue, this compound must be handled with extreme caution, recognizing its potential as a teratogen.[2][3]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidance is based on the known hazards of its components (pomalidomide), general safety protocols for PROTACs, and information from SDS of similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol.
Core Safety Principles and Hazard Assessment
The primary health concern associated with pomalidomide-based compounds is their teratogenic potential, which means they can cause severe birth defects.[2][3][4] Therefore, all handling and disposal operations must be conducted with the utmost care.
Anticipated Hazard Identification:
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[2][3][4] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity (Oral) | Based on similar PROTACs, may be harmful if swallowed. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood. |
| Skin/Eye Irritation | May cause skin and eye irritation upon contact. | Wear appropriate PPE, including double gloves and safety goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Handle in a certified chemical fume hood with proper ventilation. |
| Environmental Hazard | Potential to harm aquatic life if released.[4] | Dispose of as hazardous chemical waste; do not discard down the drain.[2][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. Allows for safe removal of the outer layer if contamination occurs.[2][4] |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from splashes of liquids or airborne particles. |
| Lab Coat | A flame-resistant lab coat should be worn and kept buttoned.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol formation or when handling the powder outside of a certified fume hood. | Prevents inhalation of the compound. |
Disposal Procedures
The mandatory and primary method for the disposal of this compound is through a certified hazardous waste management service. The following experimental protocols for chemical inactivation are provided for research purposes only and should be considered as a supplementary, pre-treatment step before collection by a waste management service.
Mandatory Disposal Protocol
This protocol outlines the safe collection, segregation, and packaging of waste containing this compound.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents used.
-
Label the container with "Hazardous Waste: this compound (Pomalidomide-based compound, Potential Teratogen)" and any other identifiers required by your institution's EHS department.[5]
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[4]
-
-
Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.
-
Collect all cleaning materials as solid hazardous waste.
-
-
Packaging for Final Disposal:
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic, until collection.[4]
-
Disposal Workflow Diagram
Caption: Logical workflow for the mandatory disposal of this compound.
Optional Chemical Inactivation Protocols (Use with Extreme Caution)
Warning: These protocols are based on general chemical principles and have not been validated for this compound. They are intended for research purposes only as a potential pre-treatment step and must be approved by your institution's EHS department. The treated waste must still be disposed of as hazardous waste.
Experimental Protocol 1: Oxidative Degradation
-
Principle: This method uses a strong oxidizing agent to break down the organic molecule.
-
Materials:
-
This compound waste solution.
-
10% solution of Sodium Hypochlorite (B82951) (bleach).
-
Stir bar and stir plate.
-
Appropriate glass container.
-
-
Procedure:
-
In a certified chemical fume hood, place the waste solution in the glass container with a stir bar.
-
Slowly add the 10% sodium hypochlorite solution to the waste solution while stirring. A 1:5 to 1:10 volume ratio of bleach to waste is a starting point. Caution: This reaction can be exothermic.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours.
-
Neutralize the solution to a pH between 6 and 8 using a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach, followed by acid/base adjustment).
-
Dispose of the neutralized solution as hazardous aqueous waste through your institution's EHS office.
-
Experimental Protocol 2: Base Hydrolysis
-
Principle: This method uses a strong base to hydrolyze ester and amide bonds, potentially present in the linker or the pomalidomide moiety.
-
Materials:
-
This compound waste solution.
-
1 M Sodium Hydroxide (NaOH).
-
1 M Hydrochloric Acid (HCl).
-
pH meter or pH paper.
-
Stir bar and stir plate.
-
Appropriate glass container.
-
-
Procedure:
-
In a certified chemical fume hood, place the waste solution in the glass container with a stir bar.
-
Slowly add 1 M NaOH to the solution while stirring until the pH is >12.
-
Allow the mixture to stir at room temperature for at least 24 hours to facilitate hydrolysis.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous aqueous waste through your institution's EHS office.
-
References
Essential Safety and Operational Guide for Handling PROTAC Aster-A Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PROTAC Aster-A degrader-1. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
I. Immediate Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on safety information for other PROTAC molecules and general best practices for handling potent chemical compounds. It is imperative to handle this compound with care in a controlled laboratory environment.
A. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
B. Hazard Identification and First Aid
Based on data from similar PROTAC compounds, potential hazards and corresponding first aid measures are summarized below.
| Hazard | Description | First Aid Measures |
| Oral Toxicity | May be harmful if swallowed. | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Skin Irritation | May cause skin irritation upon contact. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Irritation | May cause serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and experimental success.
A. Compound Storage and Preparation
Proper storage is critical to maintain the stability and activity of the degrader.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Long-term | Store in a tightly sealed, light-protected container. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 845.96 g/mol [1].
-
Dissolution: Vortex the vial thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term use.
B. Experimental Workflow
The following is a general workflow for a cell-based assay to evaluate the degradation of Aster-A.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
